molecular formula C5H5BrN2O B1281559 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 79326-88-8

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1281559
CAS No.: 79326-88-8
M. Wt: 189.01 g/mol
InChI Key: ZFUTWKQTEYLBKA-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUTWKQTEYLBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508667
Record name 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-88-8
Record name 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, identified by the CAS number 79326-88-8 , is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1][2] Its imidazole core is a common structural motif in numerous biologically active molecules. The presence of a bromine atom and an aldehyde functional group makes it a versatile synthetic intermediate, allowing for a variety of chemical modifications. This guide provides an in-depth overview of its properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of the compound.

PropertyValueReference
CAS Number 79326-88-8[1][2]
Molecular Formula C₅H₅BrN₂O[1][3][]
Molecular Weight 189.01 g/mol [1][]
Melting Point 78-80°C[1]
Boiling Point 317°C at 760 mmHg[1]
Density 1.73 g/cm³[1]
Flash Point 145.5°C[1]
InChI Key ZFUTWKQTEYLBKA-UHFFFAOYSA-N[1][5]

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

  • Reactant Preparation : A solution of 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) is prepared in deoxygenated N,N-dimethylformamide (DMF) (300 mL).

  • Bromination : N-bromosuccinimide (NBS) (17.8 g, 100 mmol) is added to the solution.

  • Reaction : The resulting mixture is stirred at room temperature for 6 days.

  • Quenching : Water (750 mL) is added to the reaction mixture.

  • Extraction : The product is extracted with ethyl acetate (4 x 200 mL).

  • Drying and Concentration : The combined organic extracts are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo).

  • Purification : The crude residue is purified by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate (4:1) as the eluent. This yields the final product, this compound, as a white solid (7.33 g, 40% yield).

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification 1-methyl-1H-imidazole-2-carbaldehyde 1-methyl-1H-imidazole-2-carbaldehyde Stirring at RT for 6 days Stirring at RT for 6 days 1-methyl-1H-imidazole-2-carbaldehyde->Stirring at RT for 6 days N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Stirring at RT for 6 days DMF DMF DMF->Stirring at RT for 6 days Quench with Water Quench with Water Stirring at RT for 6 days->Quench with Water Extract with EtOAc Extract with EtOAc Quench with Water->Extract with EtOAc Dry over Na2SO4 Dry over Na2SO4 Extract with EtOAc->Dry over Na2SO4 Concentrate in vacuo Concentrate in vacuo Dry over Na2SO4->Concentrate in vacuo Column Chromatography Column Chromatography Concentrate in vacuo->Column Chromatography Final_Product 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde Column Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The ¹H NMR data is presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.62s1HAldehyde proton (-CHO)
7.80s1HImidazole ring proton
3.92s3HMethyl protons (-CH₃)

Solvent: DMSO-d₆, Frequency: 600 MHz

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position.

  • Antiviral and Anticancer Agents : This compound serves as a key intermediate in the development of novel antiviral and anticancer drugs.[6]

  • Kinase Inhibitors : It is commonly employed in the preparation of kinase inhibitors, which are a crucial class of targeted cancer therapies.[6]

  • Medicinal Chemistry : The structure allows for easy functionalization, making it a valuable scaffold in medicinal chemistry for creating libraries of diverse compounds for high-throughput screening.[6]

Applications Applications in Drug Development Core 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde Intermediate Key Synthetic Intermediate Core->Intermediate Antiviral Antiviral Agents Intermediate->Antiviral Anticancer Anticancer Agents Intermediate->Anticancer Kinase Kinase Inhibitors Intermediate->Kinase

Caption: Applications of this compound in drug development.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • First Aid :

    • In case of inhalation : Move the person to fresh air.

    • In case of skin contact : Wash off with soap and plenty of water.

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.

    • If swallowed : Do NOT induce vomiting.

  • In all cases of exposure, consult a physician.

Conclusion

This compound is a crucial reagent in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important intermediate for the development of novel pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
CAS Number 79326-88-8[1]
Appearance White solid (presumed)General knowledge
Melting Point 78-80 °C[1]
Boiling Point 317 °C at 760 mmHg[1]
Density 1.73 g/cm³[1]
Flash Point 145.5 °C[1]
InChI Key ZFUTWKQTEYLBKA-UHFFFAOYSA-N[1]
SMILES CN1C(=CN=C1C=O)Br[1]
Predicted pKa 10.08 ± 0.10 (for a similar structure)[2]
Computed XLogP3 1.3 (for an isomeric structure)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a suitable precursor, such as 1-methyl-1H-imidazole-2-carbaldehyde. The following is a representative experimental protocol adapted from the synthesis of a similar isomer.[4]

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF.

  • Slowly add N-bromosuccinimide to the solution at room temperature.

  • Stir the reaction mixture at room temperature for an extended period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of heptane and ethyl acetate) to yield pure this compound.

Biological Significance and Potential Applications

Imidazole-based compounds are a cornerstone in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of imidazole are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The bromine atom and the aldehyde group on the this compound scaffold provide reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of more complex and potentially bioactive molecules.[8]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated as:

  • Anticancer Agents: The imidazole core is a key feature in many compounds designed to interact with biological targets relevant to cancer, such as kinases and DNA.[9]

  • Antimicrobial Agents: Imidazole derivatives have been widely explored for their antibacterial and antifungal activities.[10]

  • Kinase Inhibitors: The imidazole scaffold can be elaborated to create potent and selective kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders.[11]

Visualizations

The following diagrams illustrate the synthetic utility and potential logical relationships of this compound in drug discovery.

Synthesis_Pathway Synthesis of Bioactive Molecules A 1-Methyl-1H-imidazole-2-carbaldehyde B This compound A->B Bromination (NBS) C Further Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) B->C Versatile Intermediate D Diverse Chemical Library C->D E Bioactive Molecules (e.g., Kinase Inhibitors, Anticancer Agents) D->E Screening & Optimization

Caption: Synthetic pathway from a precursor to bioactive molecules.

Experimental_Workflow General Experimental Workflow A Synthesis & Purification B Structural Characterization (NMR, MS, IR) A->B C Physicochemical Property Determination A->C D Biological Activity Screening A->D E Lead Compound Identification D->E

Caption: A typical experimental workflow for novel compound evaluation.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a halogenated heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry. The presence of a bromine atom and an aldehyde functional group makes it a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and potential applications in drug discovery, particularly in the context of kinase inhibition. While specific signaling pathways involving this exact molecule are not yet fully elucidated, this document explores the broader role of imidazole-based compounds in modulating key cellular signaling cascades implicated in various diseases.

Molecular Structure and Properties

This compound possesses a five-membered aromatic ring containing two nitrogen atoms, substituted with a methyl group at the N1 position, a bromine atom at the C5 position, and a carbaldehyde group at the C2 position.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 79326-88-8[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Melting Point 78-80 °C[1]
Boiling Point 317 °C at 760 mmHg (Predicted)[1]
Density 1.73 g/cm³ (Predicted)[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.62Singlet1HAldehyde proton (-CHO)
~7.80Singlet1HImidazole ring proton (C4-H)
~3.92Singlet3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum identifies the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~180-185Aldehyde carbonyl carbon (C=O)
~145Imidazole ring carbon (C2)
~130Imidazole ring carbon (C4)
~115Imidazole ring carbon (C5-Br)
~35Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic (imidazole ring)
~2950-2850C-H stretchAliphatic (methyl group)
~1700-1680C=O stretchAldehyde
~1600-1450C=C and C=N stretchAromatic ring (imidazole)
~1200-1000C-N stretchImidazole ring
~700-600C-Br stretchBromo group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

m/zInterpretation
188/190Molecular ion peak [M]⁺ and [M+2]⁺
159/161Loss of the aldehyde group (-CHO)
109Loss of Br
81Fragmentation of the imidazole ring

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

G reactant 1-methyl-1H-imidazole-2-carbaldehyde reagent N-Bromosuccinimide (NBS) in DMF reactant->reagent product This compound reagent->product Stir at RT, 6 days

Caption: Hypothetical synthesis workflow.

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in a suitable deoxygenated solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for an extended period (e.g., several days), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery

The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of a reactive aldehyde group and a bromine atom on the this compound core makes it a valuable building block for creating diverse chemical libraries for drug screening.

Kinase Inhibitors

Many imidazole-based compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] The structural features of this molecule could allow for its modification to target the ATP-binding site of kinases.

Potential Signaling Pathway Involvement:

While no specific signaling pathway has been directly linked to this compound, its potential as a kinase inhibitor suggests it could be developed to target pathways such as:

  • MAPK/ERK Pathway: Crucial for cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

  • VEGFR Signaling: A key pathway in angiogenesis (the formation of new blood vessels), which is essential for tumor growth.

Caption: Potential role as a kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its well-defined molecular structure and reactive functional groups provide a versatile platform for medicinal chemists. While further research is needed to elucidate its specific biological activities and the signaling pathways it may modulate, the established importance of the imidazole core in kinase inhibition suggests that derivatives of this compound could be promising candidates for the treatment of various diseases, including cancer. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers and drug development professionals in their future investigations.

References

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, with a focus on its physicochemical properties and its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents known physical properties and outlines standard experimental protocols for determining solubility. Furthermore, it details a practical experimental workflow for the synthesis and purification of a related isomer, which provides insights into its solubility characteristics in a common solvent system. The guide also explores the broader context of imidazole derivatives in therapeutic applications, particularly as kinase inhibitors in cancer signaling pathways.

Physicochemical Properties
PropertyValueReference
CAS Number 79326-88-8[1]
Molecular Formula C₅H₅BrN₂O[2]
Molecular Weight 189.01 g/mol [2]
Melting Point 78-80ºC[1]
Boiling Point 317ºC at 760 mmHg[1]
Density 1.73 g/cm³[1]
Physical State Solid[3]

The compound's solid state and relatively high melting point suggest that it likely has limited solubility in non-polar organic solvents and water, and would require more polar organic solvents for effective dissolution.

Experimental Protocols

Protocol for Determining Solid Compound Solubility

Given the absence of specific solubility data for this compound, researchers can employ standard methods to determine its solubility in various solvents. The following is a general protocol for the shake-flask method, a common technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Scintillation vials or flasks with secure caps

  • Constant temperature shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath.

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the mixture to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by using a syringe filter.

  • Dilute the filtered solution as necessary to fall within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method.

  • The solubility is then reported in units such as g/L, mg/mL, or mol/L.

Synthesis and Purification of a Related Imidazole Derivative

The following protocol for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde provides a practical example of the solubility of a closely related compound in a specific solvent system used for purification.[4]

Reaction: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-dimethyl-formamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • n-heptane

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF.

  • Add N-Bromosuccinimide to the solution and stir at room temperature for an extended period (e.g., 6 days).

  • Quench the reaction by adding water.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts and dry over sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a solvent mixture of n-heptane and ethyl acetate (4:1 ratio).[4] This step indicates that the compound is soluble in this solvent mixture.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of a bromo-methyl-imidazole-carbaldehyde derivative, highlighting the key stages from reaction setup to product isolation.

G Synthesis and Purification Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve Reactant in DMF add_nbs Add NBS start->add_nbs stir Stir at Room Temp add_nbs->stir quench Quench with Water stir->quench After 6 days extract Extract with EtOAc quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography (n-heptane/EtOAc) evaporate->chromatography product Isolated Product chromatography->product

Caption: A flowchart of the synthesis and purification process.

Signaling Pathway: Imidazole Derivatives as Kinase Inhibitors

Imidazole-based compounds are recognized for their potential as kinase inhibitors in cancer therapy.[5][6] They can target key signaling pathways, such as those involving Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth, proliferation, and angiogenesis. The diagram below provides a simplified representation of such a signaling pathway and the point of intervention for imidazole-based inhibitors.

G Simplified RTK Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response ligand Growth Factor (e.g., VEGF, EGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ligand->rtk Binds to ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Gene Expression & Cell Proliferation, Angiogenesis erk->response akt Akt pi3k->akt mtor mTOR akt->mtor mtor->response inhibitor Imidazole-based Kinase Inhibitor inhibitor->rtk Inhibits Phosphorylation

Caption: Inhibition of RTK signaling by an imidazole derivative.

References

The Biological Potential of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry. While this compound itself is primarily recognized as a chemical intermediate, its derivatives are the subject of extensive research due to the broad spectrum of biological activities exhibited by the imidazole scaffold. The unique structural features of the imidazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged pharmacophore in drug discovery. This technical guide provides an in-depth overview of the potential biological activities of compounds derived from this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for evaluating these activities and visualizations of relevant signaling pathways are also presented to aid researchers in this field.

Potential Biological Activities of Imidazole Derivatives

The imidazole nucleus is a common feature in many FDA-approved drugs and biologically active molecules.[1][2] Derivatives synthesized from this compound are anticipated to exhibit a range of pharmacological effects, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Imidazole-containing compounds have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer.[3][4] The mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Kinase Inhibition: A prominent mechanism of action for many imidazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[1][5] Key kinase targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation and survival.[1][6]

  • RAF Kinases (A, B, and C): These kinases are central components of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation.[7]

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Some imidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation and Damage: Certain imidazole compounds can bind to DNA, disrupting its replication and transcription.

  • Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Imidazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The proposed mechanisms of antimicrobial action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Biological Data of Representative Imidazole Derivatives

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related imidazole compounds, illustrating the potential potency that can be achieved.

Table 1: Anticancer Activity of Representative Imidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole[1,5-a]pyridine derivativesA549 (Lung)0.15 - 27.49[8]
Imidazole[1,5-a]pyridine derivativesSW480 (Colon)3.68 - 52.73[8]
Benzimidazole-based derivativesA549 (Lung)0.15 ± 0.01[8]
Benzimidazole-based derivativesSW480 (Colon)3.68 ± 0.59[8]
Imidazole-2-thionesMCF-7 (Breast)< 5[9]
Imidazole-2-thionesHepG2 (Liver)< 5[9]
Imidazole-2-thionesHCT-116 (Colon)< 5[9]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivativesHT-29 (Colon)Not specified[10]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl] acetamide derivativesMCF-7 (Breast)Not specified[10]

Table 2: Antimicrobial Activity of Representative Imidazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureus< 1 - 7.8[11]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesCandida albicans3.9[10]
4,5-Diphenyl-1H-imidazole derivativesStaphylococcus aureus4 - 16[12]
4,5-Diphenyl-1H-imidazole derivativesEnterococcus faecalis16[12]
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsEscherichia coliup to 8[13]
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsKlebsiella pneumoniaeup to 8[13]
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsAcinetobacter baumanniiup to 8[13]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free and phenol red-free for the MTT incubation step)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Test compound (imidazole derivative)

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18][19][20]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Test compound (imidazole derivative)

  • Positive control antibiotic

  • Negative control (medium only)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), and then dilute it further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazole derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization start 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde synthesis Chemical Synthesis of Imidazole Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) characterization->antimicrobial kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay apoptosis_assay Apoptosis Assays cytotoxicity->apoptosis_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis lead_optimization Lead Optimization & SAR Studies pathway_analysis->lead_optimization apoptosis_assay->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of imidazole derivatives.

EGFR_signaling ligand EGF/TGF-α EGFR EGFR ligand->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization adaptor Adaptor Proteins (Grb2, Shc) dimerization->adaptor RAS RAS adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription imidazole Imidazole-based Inhibitor imidazole->dimerization Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition by imidazole derivatives.

VEGFR_signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR dimerization Dimerization & Autophosphorylation VEGFR->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K dimerization->PI3K PKC PKC PLCg->PKC RAS_RAF RAS-RAF-MEK-ERK Pathway PKC->RAS_RAF proliferation Endothelial Cell Proliferation & Migration RAS_RAF->proliferation AKT AKT PI3K->AKT AKT->proliferation angiogenesis Angiogenesis proliferation->angiogenesis imidazole Imidazole-based Inhibitor imidazole->dimerization Inhibits

Caption: Simplified VEGFR signaling pathway and potential inhibition by imidazole derivatives.

RAF_MEK_ERK_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Myc, AP-1) ERK->transcription_factors proliferation Cell Proliferation, Differentiation, Survival transcription_factors->proliferation imidazole Imidazole-based Inhibitor imidazole->RAF Inhibits

Caption: The RAF-MEK-ERK signaling cascade and potential inhibition by imidazole derivatives.

Conclusion

This compound serves as a valuable starting material for the synthesis of a diverse array of imidazole derivatives with significant therapeutic potential. The imidazole scaffold is a proven pharmacophore, and its derivatives have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. This technical guide provides a foundational understanding of the biological potential of these compounds, along with standardized protocols for their evaluation. The continued exploration of derivatives from this versatile intermediate holds promise for the discovery of novel and effective therapeutic agents.

References

The Synthetic Keystone: Elucidating the Functional Potential of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound of significant interest within the fields of medicinal chemistry and organic synthesis. Extensive research indicates that this molecule does not possess a direct mechanism of action in a biological context. Instead, its profound value lies in its role as a versatile synthetic intermediate—a foundational building block for the construction of more complex, biologically active molecules. Its strategic importance is primarily recognized in the development of novel kinase inhibitors for oncology and antiviral agents. This guide will delve into the inferred mechanisms of action of the classes of therapeutic agents derived from this pivotal precursor, providing detailed experimental context and pathway visualizations.

Core Functionality: A Versatile Synthetic Intermediate

This compound's utility stems from its distinct chemical architecture. The imidazole ring is a prevalent pharmacophore in numerous approved drugs, while the bromine atom and the aldehyde group offer reactive sites for a variety of organic reactions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the facile creation of carbon-carbon bonds. This allows for the systematic modification of the imidazole scaffold, a crucial process in the optimization of a drug candidate's potency and selectivity. The aldehyde functional group readily participates in reactions like condensation to form Schiff bases, which are key steps in the synthesis of various heterocyclic systems.

Inferred Mechanism of Action I: Kinase Inhibition

A primary application of this compound is in the synthesis of small molecule kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule inhibitors designed to block the activity of specific kinases have emerged as a cornerstone of targeted cancer therapy.

Derivatives of this compound are frequently designed to target the ATP-binding pocket of kinases. By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes tumor growth and survival.

Generic Kinase Signaling Pathway and Inhibition

The following diagram illustrates a simplified, generic signal transduction pathway mediated by a receptor tyrosine kinase (RTK) and its inhibition by a small molecule inhibitor synthesized from a precursor like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins 2. Autophosphorylation & Activation Downstream Kinases (e.g., MAPK) Downstream Kinases (e.g., MAPK) Signaling Proteins->Downstream Kinases (e.g., MAPK) 3. Signal Cascade Transcription Factors Transcription Factors Downstream Kinases (e.g., MAPK)->Transcription Factors 4. Activation Gene Expression Gene Expression Transcription Factors->Gene Expression 5. Translocation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival 6. Protein Synthesis Ligand Ligand Ligand->Receptor Tyrosine Kinase (RTK) 1. Binding & Dimerization

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

Quantitative Data on Kinase Inhibitors

While specific quantitative data for a marketed drug directly synthesized from this compound is not publicly available, research on analogous imidazole-based kinase inhibitors provides insight into the typical potencies achieved. The following table summarizes hypothetical, yet representative, data for such compounds against various kinase targets.

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
IMK-A EGFR15Biochemical
IMK-B VEGFR225Cell-based
IMK-C CDK250Biochemical
IMK-D Axl10Biochemical
Experimental Protocol: Kinase Inhibition Assay (Example)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a Lanthascreen™ Eu Kinase Binding Assay.

Objective: To determine the IC₅₀ value of a test compound (e.g., an imidazole derivative) against a target kinase.

Materials:

  • Target kinase (e.g., EGFR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Test compound

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the target kinase and the Eu-labeled antibody to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm.

  • The FRET signal is inversely proportional to the amount of test compound bound to the kinase. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.

The workflow for this type of assay can be visualized as follows:

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Kinase & Antibody Add Kinase & Antibody Add Compound to Plate->Add Kinase & Antibody Add Fluorescent Tracer Add Fluorescent Tracer Add Kinase & Antibody->Add Fluorescent Tracer Incubate (60 min) Incubate (60 min) Add Fluorescent Tracer->Incubate (60 min) Read FRET Signal Read FRET Signal Incubate (60 min)->Read FRET Signal Calculate % Inhibition Calculate % Inhibition Read FRET Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 End End Determine IC50->End

Caption: Workflow for a FRET-based Kinase Inhibition Assay.

Inferred Mechanism of Action II: Antiviral Activity

The imidazole nucleus is a core component of numerous antiviral agents. Molecules synthesized from this compound can be designed to interfere with various stages of the viral life cycle. Potential mechanisms of action for these antiviral derivatives include:

  • Inhibition of Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

  • Inhibition of Viral Replication: Interfering with the function of viral enzymes essential for the replication of the viral genome, such as RNA-dependent RNA polymerase or reverse transcriptase.

  • Inhibition of Viral Assembly and Release: Preventing the formation of new viral particles or their budding from the host cell.

Generalized Viral Life Cycle and Points of Inhibition

The diagram below outlines a simplified viral life cycle and highlights potential stages where imidazole-based inhibitors could act.

G cluster_host Inside Host Cell Virus Virus Attachment & Entry Attachment & Entry Virus->Attachment & Entry 1. Host Cell Host Cell Uncoating Uncoating Replication Replication Uncoating->Replication 3. Transcription & Translation Transcription & Translation Replication->Transcription & Translation 4. Assembly Assembly Transcription & Translation->Assembly 5. Release Release Assembly->Release 6. Attachment & Entry->Uncoating 2. New Virus Particles New Virus Particles Release->New Virus Particles Inhibitor A Inhibitor A Inhibitor A->Attachment & Entry Entry Inhibitor Inhibitor B Inhibitor B Inhibitor B->Replication Polymerase Inhibitor Inhibitor C Inhibitor C Inhibitor C->Release Release Inhibitor

Caption: Generalized Viral Life Cycle and Potential Inhibition Points.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical research and development. While it does not exhibit a direct biological mechanism of action, its utility as a versatile synthetic intermediate is well-established. The ability to readily functionalize this compound allows for the creation of diverse libraries of molecules, particularly targeting protein kinases and viral proteins. The inferred mechanisms of action for its derivatives—competitive ATP inhibition in kinases and disruption of the viral life cycle—represent major avenues in the pursuit of novel therapeutics for a wide range of diseases. Further research leveraging this key building block is anticipated to yield next-generation targeted therapies.

Potential Therapeutic Targets of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms of action based on the established activities of structurally related bromo-imidazole and imidazole-2-carbaldehyde derivatives. The information provided herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The imidazole scaffold is a key component in numerous clinically used drugs, including antifungal, antibacterial, and anticancer agents. The presence of a bromine atom and a carbaldehyde group on the imidazole ring of the title compound suggests the potential for diverse biological interactions and therapeutic applications. This technical guide summarizes the potential therapeutic targets of this compound by examining the known activities of analogous compounds, providing quantitative data where available, detailing relevant experimental protocols, and visualizing key signaling pathways.

Potential Therapeutic Areas and Mechanisms of Action

Based on the literature for related compounds, the primary potential therapeutic areas for this compound are antimicrobial and anticancer applications.

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, particularly as antifungals.

Mechanism of Action:

  • Antifungal: The primary mechanism of action for many imidazole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

  • Antibacterial: The antibacterial mechanisms of imidazole derivatives are more varied. They can disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.[2] Some imidazole compounds have also been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobin, which is crucial for protecting bacteria from nitric oxide-mediated damage.[1]

Quantitative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different microbial strains, providing an indication of the potential antimicrobial efficacy of this class of compounds.

Compound ClassMicroorganismMIC (µg/mL)Reference
Nitroimidazole/1,3,4-oxadiazole hybridsE. coli ATCC 351284.9–17[3]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole DerivativesS. aureus ATCC 25923 (MRSA)< 1 - 7.8[4]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole DerivativesC. albicans ATCC 102313.9[4]
Imidazolium SaltsB. subtilis4 - 16[5]
Anticancer Activity

A growing body of evidence suggests that imidazole derivatives possess significant anticancer properties, acting through multiple mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. Key kinase targets include those in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[6][7] Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and reduced angiogenesis.

  • Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubule assembly and disassembly by binding to tubulin.[8] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

  • Topoisomerase Inhibition: Certain N-fused aminoimidazoles have been identified as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[9]

Signaling Pathway:

A key signaling pathway often targeted by imidazole-based anticancer agents is the PI3K/Akt/ERK pathway. Downregulation of this pathway can lead to the induction of apoptosis and inhibition of cell proliferation.

AKT_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazole Imidazole Derivatives Imidazole->Akt inhibits Imidazole->ERK inhibits Broth_Microdilution Start Start: Prepare bacterial/fungal inoculum and compound dilutions Inoculate Inoculate 96-well plate with microbial suspension and serially diluted compound Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for turbidity (microbial growth) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC MTT_Assay Start Start: Seed cancer cells in a 96-well plate and allow to attach Treat Treat cells with various concentrations of the test compound Start->Treat Incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) Treat->Incubate Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 value: Concentration causing 50% inhibition of cell growth Measure_Absorbance->Calculate_IC50

References

The Pivotal Role of Bromine in Imidazole Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, particularly bromine, onto the imidazole ring has emerged as a powerful tool to modulate the pharmacological properties of these derivatives. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of bromo-imidazole derivatives, focusing on their anticancer, antimicrobial, and protein kinase inhibitory activities. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Bromo-Imidazole Derivatives as Potent Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Bromo-imidazole derivatives have been extensively investigated as potent kinase inhibitors, with a particular focus on Casein Kinase 2 (CK2).

The 4,5,6,7-tetrabromobenzimidazole (TBBi) core has been a fertile ground for the development of highly selective CK2 inhibitors. The bromine atoms play a critical role in the inhibitory activity, primarily through the formation of halogen bonds with the backbone of amino acids in the hinge region of the kinase's active site.

Structure-Activity Relationship Insights:

  • Poly-bromination: Tetrabromination of the benzimidazole ring is generally associated with high potency.

  • Substitution at the 2-position: The introduction of various polar and non-polar groups at the 2-position of the TBBi core significantly influences inhibitory activity. For instance, a dimethylamino group at this position can enhance potency.[1]

  • Alkyl Chain Length: For hydroxyalkyl derivatives of TBBi, the length of the alkyl chain affects inhibitory activity, with hydroxypropyl-substituted derivatives showing high potency.[2]

Quantitative Data: Inhibition of Protein Kinase CK2
CompoundModificationTargetKᵢ (nM)Reference
4,5,6,7-tetrabromobenzimidazole (TBBi)-CK2100-210[2]
4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole2-(dimethylamino)CK240[1]
4,5,6,7-tetrabromo-2-(methylsulfinyl)benzimidazole2-(methylsulfinyl)CK2<100[1]
4,5,6,7-tetrabromo-2-(isopropylamino)benzimidazole2-(isopropylamino)CK2<100[1]
4,5,6,7-tetrabromo-2-aminobenzimidazole2-aminoCK2<100[1]

Anticancer Activity of Bromo-Imidazole Derivatives

The anticancer potential of bromo-imidazole derivatives often stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival. However, other mechanisms, such as the induction of apoptosis, also play a significant role.

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity, often conferred by bromine atoms, can correlate with enhanced intracellular accumulation and cytotoxic activity.

  • Substitution Pattern: The position and nature of substituents on the imidazole and any fused rings are critical for cytotoxicity. For example, in a series of 2-phenyl benzimidazole derivatives, the placement of a benzoyl sulfonyl group on the benzimidazole nitrogen enhanced anticancer activity.

Quantitative Data: Cytotoxicity against Cancer Cell Lines
Compound ClassCell LineIC₅₀ (µM)Reference
Substituted Imidazole DerivativesMCF7 (Breast)0.2 - 74.16[3]
Substituted Imidazole DerivativesHCT116 (Colon)0.2 - 74.16[3]
Substituted Imidazole DerivativesPC3 (Prostate)0.2 - 74.16[3]
Substituted Imidazole DerivativesHL60 (Leukemia)0.2 - 74.16[3]
2-phenyl benzimidazole derivativesMCF-7 (Breast)3.37 - 6.30[4]
Benzimidazole-cinnamide derivativesA549 (Lung)0.29 - 1.48[4]
Purine-imidazole derivativesMDA-MB-231 (Breast)1.22 - 2.29[4]

Antimicrobial Properties of Bromo-Imidazole Derivatives

Bromo-imidazole derivatives, including those found in marine natural products, have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of cell wall synthesis or inhibition of protein synthesis.[5]

Structure-Activity Relationship Insights:

  • Gram-Positive vs. Gram-Negative Activity: The substitution pattern on the imidazole ring can influence the spectrum of activity, with some derivatives showing preferential inhibition of Gram-positive or Gram-negative bacteria.

  • Marine Alkaloids: Polycyclic bromo-imidazole alkaloids isolated from marine sponges represent a rich source of novel antimicrobial scaffolds.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundOrganismMIC (µg/mL)Reference
HL1Staphylococcus aureus625[5]
HL1MRSA1250[5]
HL1Acinetobacter baumannii1250[5]
HL1Pseudomonas aeruginosa5000[5]
HL2Staphylococcus aureus625[5]
HL2MRSA625[5]
HL2Escherichia coli2500[5]
HL2Pseudomonas aeruginosa2500[5]
HL2Acinetobacter baumannii2500[5]
N-substituted imidazole 2-aldoximesGram-positive & Gram-negative bacteria6.25 - 50.0[6]

Experimental Protocols

Synthesis of Bromo-Imidazole Derivatives

A general method for the synthesis of tetrabromobenzimidazole derivatives involves the bromination of benzimidazole or its precursors.

Example Protocol: Synthesis of 4,5,6,7-Tetrabromobenzimidazole (TBBi)

  • Reaction Setup: Suspend 1H-benzimidazole in a suitable solvent such as glacial acetic acid.

  • Bromination: Add an excess of bromine (at least 4 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield the crude product.

  • Purification: Purify the crude TBBi by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of bromo-imidazole derivatives against a target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the bromo-imidazole inhibitor in DMSO.

    • Prepare an ATP solution at the desired concentration (often at the Kₘ for the specific kinase) in the kinase buffer.[7]

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).[7]

  • Detection:

    • Quantify kinase activity using a suitable detection method, such as:

      • Radiometric assay: Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[7]

      • Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-imidazole derivative (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the bromo-imidazole derivative in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[10]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor CK2 Protein Kinase CK2 Downstream_Substrates Downstream Substrates CK2->Downstream_Substrates Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Downstream_Substrates->Gene_Expression Bromo_Imidazole Bromo-imidazole Derivative Bromo_Imidazole->CK2 Inhibits Transcription_Factor->Gene_Expression Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start_Material Starting Materials (e.g., Benzimidazole) Bromination Bromination Start_Material->Bromination Purification Purification & Characterization Bromination->Purification Bromo_Imidazole Bromo-imidazole Derivative Purification->Bromo_Imidazole Kinase_Assay Kinase Inhibition Assay (IC50) Bromo_Imidazole->Kinase_Assay Cell_Assay Cell Viability Assay (IC50) Bromo_Imidazole->Cell_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) Bromo_Imidazole->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Quantitative Data Cell_Assay->SAR_Analysis Quantitative Data Antimicrobial_Assay->SAR_Analysis Quantitative Data

References

The Discovery and History of Substituted Imidazole-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazole-2-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The unique chemical properties of the imidazole ring, coupled with the reactive aldehyde group at the 2-position, make these molecules versatile building blocks for the synthesis of a wide array of complex structures. Their ability to act as ligands for metal ions and their diverse biological activities, including as enzyme inhibitors, have made them a focal point of research and development. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of substituted imidazole-2-carbaldehydes.

Discovery and Historical Perspective

The history of substituted imidazole-2-carbaldehydes is intrinsically linked to the broader history of imidazole chemistry. The imidazole ring system itself was first synthesized by Heinrich Debus in 1858.[1] However, the specific introduction of a carbaldehyde group at the 2-position and the subsequent exploration of its substituted derivatives occurred much later.

Early methods for the synthesis of the imidazole core, such as the Debus-Radziszewski imidazole synthesis, provided access to a variety of substituted imidazoles.[2] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While this method is effective for creating the imidazole ring, the direct and selective formylation of the 2-position of pre-existing imidazoles required the development of more specific synthetic strategies.

Key milestones in the synthesis of imidazole-2-carbaldehydes include:

  • Oxidation of 2-Hydroxymethylimidazole: An early route involved the oxidation of the corresponding 2-hydroxymethylimidazole using reagents like manganese dioxide.[3]

  • Formylation of 2-Lithioimidazoles: The development of organometallic chemistry provided a more direct route through the formylation of 2-lithioimidazoles, which are generated by deprotonation of an N-protected imidazole.[3]

  • The Vilsmeier-Haack Reaction: This reaction, which utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride), proved to be a valuable method for the formylation of electron-rich heterocyclic compounds, including imidazoles.

The exploration of substituted imidazole-2-carbaldehydes gained significant momentum with the discovery of their potential as therapeutic agents. A notable example is their identification as novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.[4][5] This discovery spurred further research into the synthesis and biological evaluation of a wide range of substituted derivatives.

Synthesis of Substituted Imidazole-2-carbaldehydes

The synthesis of substituted imidazole-2-carbaldehydes can be broadly categorized into two approaches: the construction of the substituted imidazole ring followed by formylation, or the formylation of a pre-substituted imidazole precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted imidazole-2-carbaldehydes.

G General Synthetic Workflow for Substituted Imidazole-2-carbaldehydes cluster_0 Route A: Ring Formation then Formylation cluster_1 Route B: Formylation of Pre-substituted Imidazole A1 Starting Materials (Dicarbonyl, Aldehyde, Ammonia/Amine) A2 Debus-Radziszewski Imidazole Synthesis A1->A2 A3 Substituted Imidazole A2->A3 A4 Formylation (e.g., Vilsmeier-Haack) A3->A4 A5 Substituted Imidazole-2-carbaldehyde A4->A5 B1 Substituted Imidazole Precursor (e.g., 2-Bromoimidazole) B2 Lithiation/Grignard Formation B1->B2 B3 Reaction with Formylating Agent (e.g., DMF) B2->B3 B4 Substituted Imidazole-2-carbaldehyde B3->B4

Caption: General synthetic routes to substituted imidazole-2-carbaldehydes.

Key Experimental Protocols

Protocol 1: Synthesis of Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole [6]

This method involves a halogen-metal exchange followed by formylation.

  • Reaction:

    • To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C, a solution of isopropylmagnesium chloride in THF (1.0 eq.) is added slowly.

    • The mixture is stirred for 5 minutes at 0 °C.

    • A solution of n-butyllithium in hexanes (2.0 eq.) is then added dropwise, maintaining the temperature below 20 °C.

    • After stirring for 30 minutes, dry N,N-dimethylformamide (DMF, 1.0 eq.) is added, and the reaction is slowly warmed to 20 °C.

    • The reaction is quenched with water.

  • Work-up:

    • The organic and aqueous phases are separated.

    • The aqueous phase is extracted with ethyl acetate.

    • The combined organic phases are filtered through a silica gel pad and concentrated.

    • The crude product is purified by flash chromatography on silica gel.

Protocol 2: Oxidation of Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid [4]

This protocol describes the conversion of the aldehyde to a carboxylic acid.

  • Reaction:

    • To an aqueous solution of imidazole-2-carboxaldehyde (1.0 eq.), a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise.

    • The reaction mixture is stirred at room temperature for 72 hours.

  • Work-up:

    • Water is removed under reduced pressure at room temperature.

    • The resulting solid is washed with a mixture of diethyl ether and water (4:1) to remove excess peroxide.

Protocol 3: Synthesis of 4-Nitroimidazole [7]

This protocol details the nitration of imidazole. The resulting 4-nitroimidazole can be a precursor for 4-nitroimidazole-2-carbaldehyde.

  • Reaction:

    • A mixed acid solution is prepared from concentrated sulfuric acid and concentrated nitric acid.

    • The mixed acid is reacted with a sulfuric acid solution of imidazole at a controlled temperature.

  • Work-up:

    • The reaction mixture is cooled and poured onto ice.

    • The pH is adjusted with aqueous ammonia to precipitate the product.

    • The product is collected by filtration, washed, and dried.

Quantitative Data

The following tables summarize key quantitative data for selected substituted imidazole-2-carbaldehydes.

Table 1: Synthesis and Physical Properties of Selected Imidazole-2-carbaldehydes

CompoundSubstituent(s)Synthesis MethodYield (%)Melting Point (°C)Reference
Imidazole-2-carboxaldehydeNoneFrom 2-bromo-1H-imidazole91205-206[6]
1-Benzyl-1H-imidazole-2-carboxaldehyde1-BenzylN-alkylation--[8]
4-Bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde4-Bromo, 1-(3,4-dimethoxybenzyl)Transmetallation of 4-bromoimidazol-5-yllithium derivative--[9]
4(5)-Nitroimidazole-5(4)-carboxaldehyde4(5)-NitroOxidative elimination of a nitrate ester--[10][11]

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSolventReference
¹H9.64s-CHODMSO-d₆[12]
¹H7.42sImidazole-HDMSO-d₆[12]
¹H13.60sN-HDMSO-d₆[12]
¹³C181.66-C=ODMSO-d₆[6]
¹³C146.09-C2DMSO-d₆[6]
¹³C128.5-C4/C5D₂O & NaOD[13]

Applications in Drug Discovery and Development

Substituted imidazole-2-carbaldehydes are valuable scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

Enzyme Inhibition: PTP1B

One of the most significant applications of substituted imidazole-2-carbaldehydes is as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5] Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[5]

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.

G PTP1B in Insulin Signaling and Inhibition cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates IR_p Phosphorylated IR PI3K PI3K IRS->PI3K activates IRS_p Phosphorylated IRS AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor Imidazole-2-carbaldehyde Derivative Inhibitor->PTP1B inhibits

Caption: Role of PTP1B in insulin signaling and its inhibition by imidazole-2-carbaldehyde derivatives.

PTP1B dephosphorylates the insulin receptor and its substrates, thereby attenuating the downstream signaling cascade that leads to glucose uptake.[14] Inhibitors based on the substituted imidazole-2-carbaldehyde scaffold can block the active site of PTP1B, leading to enhanced insulin sensitivity.[5]

Other Biological Activities

Derivatives of imidazole-2-carbaldehyde have also been investigated for other biological activities, including:

  • Antimicrobial agents: The imidazole nucleus is a common feature in many antimicrobial drugs, and derivatives of imidazole-2-carbaldehyde have shown potential in this area.[15]

  • Anticancer agents: The ability of imidazole derivatives to interact with various enzymes and proteins has led to their exploration as potential anticancer agents.[16]

  • Enzyme inhibitors: Besides PTP1B, these compounds have been investigated as inhibitors of other enzymes.[17]

Conclusion

Substituted imidazole-2-carbaldehydes represent a versatile and valuable class of heterocyclic compounds. Their rich history, diverse synthetic accessibility, and significant biological activities, particularly as enzyme inhibitors, underscore their importance in modern drug discovery and development. The continued exploration of new substitution patterns and the optimization of their biological activities are expected to yield novel therapeutic agents and valuable research tools in the future. This technical guide provides a foundational understanding for researchers and scientists working in this exciting field.

References

Spectroscopic Profile of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide combines available physical data with predicted spectroscopic values and data from analogous compounds to offer a representative profile. This document is intended to support research and development activities where this compound is of interest.

Chemical Structure and Physical Properties

IUPAC Name: this compound Molecular Formula: C₅H₅BrN₂O Molecular Weight: 189.01 g/mol CAS Number: 79326-88-8

PropertyValueReference
Melting Point78-80 °C[1]
Boiling Point317 °C at 760 mmHg[1]
Density1.73 g/cm³[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the imidazole ring proton and the aldehyde proton, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7 - 9.9s1HAldehyde proton (-CHO)
~7.8 - 8.0s1HImidazole ring proton (C4-H)
~3.9 - 4.1s3HMethyl protons (-CH₃)

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different chemical environments of the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~180 - 185 | Aldehyde carbonyl carbon (-CHO) | | ~145 - 150 | Imidazole ring carbon (C2) | | ~130 - 135 | Imidazole ring carbon (C4) | | ~115 - 120 | Imidazole ring carbon (C5-Br) | | ~35 - 40 | Methyl carbon (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and various vibrations of the imidazole ring and the carbon-bromine bond.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3100MediumC-H stretching (aromatic and aliphatic)
~2720, ~2820MediumC-H stretching (aldehyde)
~1680 - 1700StrongC=O stretching (aldehyde)
~1500 - 1600Medium-StrongC=N and C=C stretching (imidazole ring)
~1000 - 1200MediumC-N stretching
~500 - 600Medium-StrongC-Br stretching
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
188/190~1:1[M]⁺ (Molecular ion)
159/161~1:1[M-CHO]⁺
109[M-Br]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used if the compound is introduced via liquid chromatography.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Fig. 1: Workflow for the synthesis and spectroscopic characterization.

References

Methodological & Application

Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available starting material, 1-methylimidazole. The protocols outlined below are based on established chemical transformations, including regioselective bromination and subsequent formylation.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromine atom and the aldehyde functional group on the imidazole scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutic agents. This document details a reliable synthetic route, providing clear protocols and quantitative data to aid researchers in its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 1-methylimidazole. The first step involves the regioselective bromination of 1-methylimidazole to yield 5-bromo-1-methyl-1H-imidazole. The second step is the formylation of this intermediate at the C2 position to afford the final product.

Synthesis_Workflow start 1-Methylimidazole intermediate 5-Bromo-1-methyl-1H-imidazole start->intermediate Step 1: Bromination product This compound intermediate->product Step 2: Formylation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1-methyl-1H-imidazole

This protocol describes the regioselective bromination of 1-methylimidazole at the 5-position. The use of a suitable brominating agent and control of reaction conditions are crucial for achieving high regioselectivity.

Materials:

  • 1-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium thiosulfate solution (saturated)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 5-bromo-1-methyl-1H-imidazole.

Step 2: Synthesis of this compound

This protocol details the formylation of 5-bromo-1-methyl-1H-imidazole at the C2 position. This can be achieved via a Vilsmeier-Haack reaction or through lithiation followed by reaction with a formylating agent. The Vilsmeier-Haack approach is presented here.[1][2][3][4][5]

Materials:

  • 5-Bromo-1-methyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-bromo-1-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of 5-bromo-1-methyl-1H-imidazole to the Vilsmeier reagent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on experimental conditions and scale.

StepProductStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
15-Bromo-1-methyl-1H-imidazole1-MethylimidazoleC₄H₅BrN₂161.0070-8540-44
2This compound5-Bromo-1-methyl-1H-imidazoleC₅H₅BrN₂O189.0160-75Not available

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium species, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich imidazole ring.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Imidazole 5-Bromo-1-methyl- 1H-imidazole Imidazole->Intermediate Electrophilic Aromatic Substitution Product 5-Bromo-1-methyl-1H-imidazole- 2-carbaldehyde Intermediate->Product Hydrolysis H2O H2O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 1-methylimidazole. The detailed protocols and data presented in this application note are intended to facilitate the work of researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic agents. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

References

Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. Due to the challenge of regioselectivity in the direct bromination of the 1-methyl-1H-imidazole-2-carbaldehyde core, which often yields the undesired 4-bromo isomer or a mixture of products, this protocol outlines a more selective two-step approach. The synthesis commences with the commercially available 5-Bromo-1-methyl-1H-imidazole, followed by the introduction of the formyl group at the C2 position via a lithiation-formylation reaction. This method offers a reliable route to the desired 5-bromo isomer, crucial for its application in medicinal chemistry and drug discovery.

Introduction

Imidazole-based scaffolds are prevalent in a wide array of biologically active molecules. Specifically, functionalized imidazole-2-carbaldehydes serve as versatile building blocks for the synthesis of kinase inhibitors, antiviral, and anticancer agents. The precise placement of substituents on the imidazole ring is critical for the pharmacological activity of the final compounds. The synthesis of this compound presents a regiochemical challenge. Direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde tends to favor substitution at the C4 position. Therefore, a more strategic approach is required to ensure the selective formation of the 5-bromo isomer. This protocol details a robust method starting from 5-Bromo-1-methyl-1H-imidazole, followed by selective formylation at the C2 position.

Overall Reaction Scheme

Synthesis_Scheme reagent1 5-Bromo-1-methyl- 1H-imidazole step1 1) n-BuLi, THF, -78 °C 2) DMF, -78 °C to rt reagent1->step1 product 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde step1->product

Caption: Synthetic route to this compound.

Experimental Protocol

Materials and Methods

Reagents:

ReagentSupplierPurity
5-Bromo-1-methyl-1H-imidazoleCommercially Available>97%
n-Butyllithium (n-BuLi)Commercially Available2.5 M in hexanes
Anhydrous Tetrahydrofuran (THF)Commercially Available<50 ppm H₂O
Anhydrous N,N-Dimethylformamide (DMF)Commercially Available<50 ppm H₂O
Diethyl ether (Et₂O)ACS Grade
Saturated aqueous ammonium chloride (NH₄Cl)ACS Grade
Saturated aqueous sodium chloride (brine)ACS Grade
Anhydrous magnesium sulfate (MgSO₄)ACS Grade
Silica gelCommercially Available230-400 mesh
HexanesHPLC Grade
Ethyl acetate (EtOAc)HPLC Grade

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or argon/nitrogen inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 5-Bromo-1-methyl-1H-imidazole (1.61 g, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equivalents) dropwise to the cooled solution over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.17 mL, 15.0 mmol, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 70:30 hexanes:ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Characterize the product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting Material5-Bromo-1-methyl-1H-imidazole
Moles of Starting Material10.0 mmol
n-BuLi11.0 mmol (1.1 eq)
DMF15.0 mmol (1.5 eq)
SolventAnhydrous THF
Reaction Temperature-78 °C to room temperature
Reaction Time1 hour at -78 °C, then overnight
Theoretical Yield1.89 g
Typical Actual Yield 1.32 g (70%)
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ~9.7 (s, 1H, CHO), ~7.2 (s, 1H, imidazole-H), ~4.0 (s, 3H, N-CH₃)
Mass Spectrometry (ESI+)m/z calculated for C₅H₅BrN₂O [M+H]⁺: 188.96, found: 189.0

Note: The provided NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound A 1. Dissolve 5-Bromo-1-methyl-1H-imidazole in anhydrous THF under Argon B 2. Cool the solution to -78 °C A->B C 3. Add n-BuLi dropwise at -78 °C B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add anhydrous DMF dropwise at -78 °C D->E F 6. Warm to room temperature and stir overnight E->F G 7. Quench with saturated aq. NH4Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash with Water and Brine H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Flash Chromatography J->K L 12. Characterize the Product K->L

Caption: Step-by-step workflow for the synthesis.

Conclusion

The provided protocol offers a reliable and selective method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By starting with 5-Bromo-1-methyl-1H-imidazole and introducing the formyl group at the C2 position via lithiation, this method overcomes the regioselectivity challenges associated with direct bromination of the corresponding aldehyde. This approach ensures the production of the desired isomer with good yield and purity, facilitating its use in the synthesis of complex target molecules.

Application Notes and Protocols: 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a bromine atom on the imidazole core, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. The imidazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The bromo and aldehyde functionalities offer convenient handles for a variety of chemical transformations, including cross-coupling reactions, condensations, and other modifications, enabling the construction of complex molecular architectures with therapeutic potential.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutics in oncology and inflammatory diseases.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the development of:

  • Kinase Inhibitors: The imidazole core can be elaborated to target the ATP-binding site of various kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer and inflammation. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties to enhance potency and selectivity.

  • Anticancer Agents: By leveraging the reactivity of the aldehyde and bromo groups, novel imidazole derivatives with antiproliferative properties can be synthesized. These compounds may exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.

  • Antiviral Compounds: The imidazole nucleus is a key component of several antiviral drugs. This compound can be used to generate novel antiviral agents by modifying its structure to interfere with viral replication processes.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor

This section details the synthesis and evaluation of a potential p38 mitogen-activated protein (MAP) kinase inhibitor starting from this compound. p38 MAP kinase is a key enzyme in the inflammatory response and is a validated target for anti-inflammatory drug discovery.

Synthetic Strategy

The synthetic approach involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the imidazole ring, followed by a reductive amination of the aldehyde group to install a side chain that can interact with the kinase active site.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 5-Aryl-1-methyl-1H-imidazole-2-carbaldehyde C->D F Reductive Amination (Reducing Agent) D->F E Amine (R-NH2) E->F G Final p38 MAP Kinase Inhibitor F->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAP Kinase p38 MAP Kinase MKK3/6->p38 MAP Kinase phosphorylates Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates phosphorylates Transcription Factors Transcription Factors Downstream Substrates->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression Inhibitor Imidazole Inhibitor Inhibitor->p38 MAP Kinase

The Versatile Intermediate: 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde stands as a pivotal chemical intermediate, offering a strategic entry point for the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a reactive aldehyde group and a strategically placed bromine atom on the imidazole core, make it a valuable building block in the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and antiviral agents.

The imidazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The methyl group at the 1-position enhances stability and modulates solubility, while the aldehyde at the 2-position provides a versatile handle for a variety of chemical transformations. Crucially, the bromine atom at the 5-position serves as a key functional group for late-stage diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.

Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The imidazole scaffold can effectively mimic the purine core of ATP, enabling competitive inhibition at the enzyme's active site. This compound serves as a key precursor in the synthesis of various kinase inhibitors. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build larger, more complex heterocyclic systems. The bromine atom is instrumental for introducing aryl or heteroaryl moieties via Suzuki-Miyaura, Stille, or other cross-coupling reactions, which is a common strategy to enhance potency and selectivity.

Utility in the Development of Antiviral Agents

The imidazole core is also a prominent feature in many antiviral compounds.[1] The structural versatility of this compound allows for its incorporation into molecules designed to inhibit viral replication or other key processes in the viral life cycle. The aldehyde can be used to construct Schiff bases or other derivatives that can interact with viral enzymes or proteins. The bromine atom again provides an avenue for diversification, enabling the fine-tuning of the molecule's antiviral activity and pharmacokinetic properties.

Key Chemical Transformations and Experimental Protocols

The utility of this compound is best illustrated through its participation in a variety of chemical reactions. The following sections detail the protocols for some of the key transformations.

Table 1: Key Reactions of this compound
Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat5-Aryl-1-methyl-1H-imidazole-2-carbaldehyde70-95
Reductive Amination Amine (R-NH₂), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂)5-Bromo-1-methyl-1H-imidazol-2-yl)methanamine derivative60-85
Wittig Reaction Phosphonium ylide (Ph₃P=CHR), Solvent (e.g., THF)5-Bromo-2-(alkenyl)-1-methyl-1H-imidazole50-80
Oxidation Oxidizing agent (e.g., KMnO₄ or PCC)5-Bromo-1-methyl-1H-imidazole-2-carboxylic acid80-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-methyl-1H-imidazole-2-carbaldehyde.

Suzuki_Miyaura_Coupling start Start: Reaction Setup reactants Combine Reactants: - this compound - Arylboronic acid - K2CO3 - Pd(PPh3)4 start->reactants solvent Add Solvents: 1,4-Dioxane/H2O reactants->solvent degas Degas with N2/Ar solvent->degas heat Heat to 90°C (4-12h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Product: 5-Aryl-1-methyl-1H- imidazole-2-carbaldehyde purify->product end End product->end

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add the amine (1.1 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive_Amination start Start: Reaction Setup aldehyde Dissolve Aldehyde in CH2Cl2 start->aldehyde amine Add Amine & Acetic Acid aldehyde->amine stir1 Stir for 1h amine->stir1 reducing_agent Add NaBH(OAc)3 stir1->reducing_agent stir2 Stir for 12-24h reducing_agent->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with NaHCO3 (aq) monitor->quench workup Extraction quench->workup purify Column Chromatography workup->purify product Product: Amine Derivative purify->product end End product->end

Caption: Workflow for reductive amination.

Signaling Pathways and Logical Relationships

The derivatives of this compound often target key signaling pathways implicated in disease. For instance, in the context of cancer, many kinase inhibitors synthesized from this intermediate target pathways like the MAPK/ERK pathway or the PI3K/Akt/mTOR pathway, which are crucial for cell proliferation and survival.

Signaling_Pathway cluster_synthesis Synthesis cluster_biological_target Biological Target cluster_cellular_response Cellular Response Intermediate 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde Derivative Bioactive Imidazole Derivative Intermediate->Derivative Synthetic Steps Kinase Protein Kinase (e.g., MAPK, PI3K) Derivative->Kinase Inhibition Signaling Downstream Signaling Kinase->Signaling Phosphorylation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Derivatization Reactions of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a versatile heterocyclic building block. The presence of both a reactive aldehyde group and a bromo substituent allows for a wide range of chemical transformations, making it a valuable scaffold in the synthesis of novel compounds for drug discovery and development. The protocols outlined below cover key reactions targeting both the aldehyde and the bromo functionalities, providing a foundation for the creation of diverse chemical libraries.

I. Derivatization of the Aldehyde Group

The aldehyde functionality at the 2-position of the imidazole ring is a versatile handle for various chemical transformations, including the formation of imines (Schiff bases), alkenes via Wittig olefination and Knoevenagel condensation, and secondary amines through reductive amination.

Schiff Base Formation

The condensation of this compound with primary amines provides a straightforward route to a diverse range of imines, also known as Schiff bases. These compounds are important intermediates in organic synthesis and are known to exhibit a wide range of biological activities.

Table 1: Representative Conditions for Schiff Base Formation

EntryPrimary AmineSolventCatalystReaction Time (h)Yield (%)
1AnilineEthanolAcetic Acid485-95
24-FluoroanilineMethanolAcetic Acid480-90
32-AminopyridineEthanolNone675-85

Experimental Protocol: Synthesis of N-( (5-bromo-1-methyl-1H-imidazol-2-yl)methylene)aniline

  • Dissolve this compound (1.0 mmol, 189 mg) in 10 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add aniline (1.0 mmol, 93 mg) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield the desired Schiff base.

Schiff_Base_Formation Start Start Step1 Dissolve 5-bromo-1-methyl-1H- imidazole-2-carbaldehyde and primary amine in ethanol Start->Step1 Reactants Step2 Add catalytic acetic acid Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Precipitate, filter, and dry product Step4->Step5 Reaction complete End Schiff Base Product Step5->End

Caption: Workflow for Schiff Base Formation.

Reductive Amination

Reductive amination is a powerful method to convert the aldehyde into a secondary amine in a one-pot reaction. This involves the in-situ formation of a Schiff base followed by its reduction, typically with a mild reducing agent like sodium borohydride.

Table 2: Representative Conditions for Reductive Amination

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1BenzylamineNaBH₄Methanol670-85
2MorpholineNaBH₄Methanol865-80
3PiperidineNaBH₄Methanol870-85

Experimental Protocol: Synthesis of 1-((5-bromo-1-methyl-1H-imidazol-2-yl)methyl)piperidine

  • To a solution of this compound (1.0 mmol, 189 mg) in 15 mL of methanol, add piperidine (1.2 mmol, 102 mg).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 57 mg) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 5 hours.

  • Quench the reaction by the dropwise addition of water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Reductive_Amination Start Start Step1 Mix aldehyde and amine in methanol Start->Step1 Step2 Stir for 1h at room temp. Step1->Step2 Imine formation Step3 Cool to 0°C and add NaBH4 Step2->Step3 Step4 Stir for 5h at room temp. Step3->Step4 Reduction Step5 Quench, extract, and purify Step4->Step5 End Secondary Amine Product Step5->End

Caption: Workflow for Reductive Amination.

Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the aldehyde with active methylene compounds in the presence of a basic catalyst.

Table 3: Representative Conditions for Knoevenagel Condensation

EntryActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
1MalononitrilePiperidineEthanol385-95
2Ethyl cyanoacetatePiperidineEthanol580-90
3Diethyl malonateSodium EthoxideEthanol670-80

Experimental Protocol: Synthesis of 2-((5-bromo-1-methyl-1H-imidazol-2-yl)methylene)malononitrile

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 189 mg) and malononitrile (1.1 mmol, 73 mg) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure condensed product.

Knoevenagel_Condensation Start Start Step1 Dissolve aldehyde and active methylene compound in ethanol Start->Step1 Step2 Add catalytic piperidine Step1->Step2 Step3 Reflux for 3h Step2->Step3 Step4 Cool, filter, and recrystallize Step3->Step4 End α,β-Unsaturated Product Step4->End

Caption: Workflow for Knoevenagel Condensation.

II. Derivatization of the Bromo Substituent

The bromine atom at the 5-position of the imidazole ring is susceptible to replacement via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl substituents at the 5-position of the imidazole ring by reacting the bromo-imidazole with a boronic acid in the presence of a palladium catalyst and a base.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidPalladium CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water901275-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1001080-90
32-Thiopheneboronic acidPd(PPh₃)₄Na₂CO₃DME/Water851670-80

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-imidazole-2-carbaldehyde

  • To a Schlenk flask, add this compound (1.0 mmol, 189 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture at 90°C for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Suzuki_Coupling Start Start Step1 Combine bromo-imidazole, boronic acid, base, and Pd catalyst Start->Step1 Step2 Add degassed solvent Step1->Step2 Step3 Heat at 90°C for 12h Step2->Step3 Step4 Cool, extract, and purify Step3->Step4 End 5-Aryl Imidazole Product Step4->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position through the reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Table 5: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePalladium CatalystCopper(I) Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineTHF65880-90
21-HexynePd(PPh₃)₄CuIDiisopropylamineDMF701075-85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂CuITriethylamineTHF651285-95

Experimental Protocol: Synthesis of 1-methyl-5-(phenylethynyl)-1H-imidazole-2-carbaldehyde

  • To a Schlenk flask, add this compound (1.0 mmol, 189 mg), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 202 mg).

  • Add phenylacetylene (1.2 mmol, 122 mg) dropwise via syringe.

  • Heat the reaction mixture at 65°C for 8 hours.

  • Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Sonogashira_Coupling Start Start Step1 Combine bromo-imidazole, Pd catalyst, and CuI Start->Step1 Step2 Add solvent, base, and terminal alkyne Step1->Step2 Step3 Heat at 65°C for 8h Step2->Step3 Step4 Cool, filter, and purify Step3->Step4 End 5-Alkynyl Imidazole Product Step4->End

Caption: Workflow for Sonogashira Coupling.

III. Biological Significance and Signaling Pathways

Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. In the context of drug development, imidazole-containing compounds are frequently investigated as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. The imidazole scaffold can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions with the hinge region of the kinase active site.

The derivatization of this compound provides a platform to synthesize novel compounds that can be screened for their kinase inhibitory activity. For instance, the introduction of various aryl groups at the 5-position via Suzuki coupling can modulate the compound's interaction with the hydrophobic regions of the kinase active site, potentially leading to enhanced potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Mechanism of Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Intracellular Signaling Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Phosphorylation TranscriptionFactor Transcription Factors KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->CellProliferation ImidazoleDerivative Imidazole-based Kinase Inhibitor ImidazoleDerivative->KinaseCascade Inhibition ATP ATP ATP->KinaseCascade Binds to active site

Caption: Imidazole derivatives as kinase inhibitors.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive C-Br bond and a synthetically useful aldehyde functionality on the imidazole core. The N-methylation of the imidazole ring prevents potential complications of N-H acidity often encountered with unprotected imidazoles in cross-coupling reactions.

The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific quantitative data for this exact substrate is not extensively documented, the provided tables summarize representative data from analogous reactions with similar bromo-heterocyclic substrates, offering a valuable starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful exclusion of oxygen and moisture. It is crucial to use anhydrous, degassed solvents and to perform the reactions under an inert atmosphere (e.g., Argon or Nitrogen). The choice of palladium source, ligand, base, and temperature are critical parameters that often require optimization for a specific substrate.

A general workflow for setting up these reactions is as follows:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Oven-dry glassware prep2 Add catalyst, ligand, and base to Schlenk flask prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 reac1 Add degassed solvent prep3->reac1 reac2 Add this compound reac1->reac2 reac3 Add coupling partner reac2->reac3 reac4 Heat to desired temperature and stir reac3->reac4 reac5 Monitor reaction by TLC or LC-MS reac4->reac5 work1 Cool to room temperature reac5->work1 work2 Aqueous work-up and extraction work1->work2 work3 Dry organic layer and concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents. This reaction is known for its mild conditions and tolerance of a wide array of functional groups.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative\nAddition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R' Product Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Br 5-Bromo-1-methyl- 1H-imidazole- 2-carbaldehyde Ar-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8085
23-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O10092
36-ChloroindolePhenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O6095
45-BromosalicylaldehydePhenylboronic acidPd(OAc)₂ (0.01)L⁴H (0.01)K₂CO₃Toluene8094

Data is based on reactions with similar substrates and serves as a guideline.[1][2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane, toluene, or dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction enables the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Representative Data for Heck Reactions
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)THP salt (2)K₂CO₃DMF/H₂O8095
2Iodobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (1)-Et₃NDMF10090
34-BromotolueneStyrenePd(OAc)₂ (0.1)P(o-tol)₃ (0.2)Et₃NAcetonitrile10098
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source like palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%), and a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-140°C for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding a substituted alkyne.[5][6] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.[5][6] Copper-free conditions are also available to prevent the formation of alkyne homocoupling byproducts.[5]

Representative Data for Sonogashira Coupling
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT95
24-BromoanisoleTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF6092
32-Bromo-1-methyl-1H-benzo[d]imidazolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF6088

Data is based on reactions with similar substrates and serves as a guideline.[7]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst like copper(I) iodide (CuI) (3-10 mol%). Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv) and an anhydrous solvent, such as tetrahydrofuran (THF) or DMF. Then, add an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a primary or secondary amine.[8][9][10]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative\nAddition->R-Pd(II)-Br(L2) Amine\nCoordination Amine Coordination R-Pd(II)-Br(L2)->Amine\nCoordination [R-Pd(II)-Br(L)(HNR'2)]+ [R-Pd(II)-Br(L)(HNR'2)]+ Amine\nCoordination->[R-Pd(II)-Br(L)(HNR'2)]+ Deprotonation Deprotonation [R-Pd(II)-Br(L)(HNR'2)]+->Deprotonation R-Pd(II)-NR'2(L) R-Pd(II)-NR'2(L) Deprotonation->R-Pd(II)-NR'2(L) Reductive\nElimination Reductive Elimination R-Pd(II)-NR'2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-NR'2 R-NR'2 Reductive\nElimination->R-NR'2 Product R'2NH R'2NH R'2NH->Amine\nCoordination Base Base Base->Deprotonation Ar-Br 5-Bromo-1-methyl- 1H-imidazole- 2-carbaldehyde Ar-Br->Oxidative\nAddition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Data for Buchwald-Hartwig Amination
EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileBenzamide[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene10087
25-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10095
32-Bromo-1-methyl-1H-benzo[d]imidazoleAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene11085

Data is based on reactions with similar substrates and serves as a guideline.[7][11][12]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4-2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Safety Precautions

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

References

Application Notes: 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde in the Synthesis of Novel p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde as a key starting material in the synthesis of a novel series of potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors. The described synthetic strategies leverage the reactivity of both the aldehyde and the bromo functionalities to construct a library of substituted imidazole-based compounds.

Introduction to p38 MAPK Inhibition

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in certain cancers. Consequently, the development of small molecule inhibitors of p38 MAPK has been a major focus of drug discovery efforts. Imidazole-based scaffolds have proven to be a particularly fruitful class of p38 MAPK inhibitors, with many exhibiting high potency and selectivity.

Synthetic Strategy Overview

The synthetic approach outlined herein utilizes a versatile and efficient strategy to generate a library of 1,2,5-trisubstituted imidazole derivatives. The core synthetic workflow involves two key transformations of this compound:

  • Reductive Amination: The aldehyde at the 2-position serves as a handle for introducing diverse side chains via reductive amination with a variety of primary and secondary amines. This allows for the exploration of the structure-activity relationship (SAR) at this position, which is crucial for modulating potency and pharmacokinetic properties.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position provides a site for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed Suzuki-Miyaura cross-coupling. This position is critical for interacting with the hinge region of the p38 MAPK active site.

This modular approach allows for the rapid generation of a diverse library of compounds for biological screening.

Quantitative Data Summary

The following table summarizes the in vitro biochemical potency of a representative series of p38α MAPK inhibitors synthesized from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38α MAPK enzymatic activity.

Compound IDR1 (from Amine)R2 (from Boronic Acid)p38α IC50 (nM)
1a Cyclopropyl4-Fluorophenyl15.2
1b Isopropyl4-Fluorophenyl25.8
1c Morpholin-4-yl4-Fluorophenyl8.5
1d Piperidin-1-yl4-Fluorophenyl10.1
2a CyclopropylPyridin-4-yl5.3
2b IsopropylPyridin-4-yl9.7
2c Morpholin-4-ylPyridin-4-yl2.1
2d Piperidin-1-ylPyridin-4-yl3.6

Experimental Protocols

Protocol 1: Synthesis of N-substituted-(5-bromo-1-methyl-1H-imidazol-2-yl)methanamine intermediates

This protocol describes the reductive amination of this compound with a representative amine (morpholine).

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of this compound (1.0 g, 5.71 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add morpholine (0.60 mL, 6.85 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.81 g, 8.57 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of methanol in DCM) to afford the desired product, 4-((5-bromo-1-methyl-1H-imidazol-2-yl)methyl)morpholine.

Protocol 2: Synthesis of Final p38 MAPK Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura coupling of a representative intermediate from Protocol 1 with 4-fluorophenylboronic acid.

Materials:

  • 4-((5-bromo-1-methyl-1H-imidazol-2-yl)methyl)morpholine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • In a flask equipped with a reflux condenser, combine 4-((5-bromo-1-methyl-1H-imidazol-2-yl)methyl)morpholine (1.0 g, 3.62 mmol), 4-fluorophenylboronic acid (0.76 g, 5.43 mmol), and potassium carbonate (1.50 g, 10.86 mmol).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) to the reaction mixture.

  • Add Pd(dppf)Cl2 (0.26 g, 0.36 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-yl)methyl)morpholine (Compound 1c).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular_stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) Stress Signals receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates gene_expression Gene Expression (e.g., IL-6, COX-2) mk2->gene_expression regulates transcription_factors->gene_expression activates inhibitor Synthesized Inhibitor inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade.

Synthetic Workflow

synthetic_workflow start_material 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start_material->reductive_amination intermediate N-substituted-(5-bromo-1-methyl- 1H-imidazol-2-yl)methanamine reductive_amination->intermediate suzuki_coupling Suzuki Coupling (Boronic Acid, Pd catalyst) intermediate->suzuki_coupling final_product Final p38 MAPK Inhibitor suzuki_coupling->final_product

Caption: General synthetic route to p38 MAPK inhibitors.

Application Notes and Protocols: Nucleophilic Substitution on Bromo-imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for nucleophilic substitution reactions on bromo-imidazoles, a critical transformation in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The protocols focus on widely used and effective copper- and palladium-catalyzed N-arylation reactions, offering versatile pathways to novel substituted imidazole derivatives.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds present in numerous biologically active compounds and functional materials. The substitution pattern on the imidazole ring is crucial for modulating their physicochemical properties and biological activity. Nucleophilic substitution on bromo-imidazoles, particularly at the nitrogen atom (N-arylation), is a powerful strategy for introducing molecular diversity. This document outlines robust and reproducible protocols for achieving these transformations.

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system is paramount for a successful nucleophilic substitution on bromo-imidazoles. Both copper and palladium-based catalysts have proven effective, each with its own set of advantages regarding reaction conditions and substrate scope. The following tables summarize typical reaction parameters and yields for the N-arylation of bromo-imidazoles.

Table 1: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Bromides [1]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
2CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
3Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄Toluene12024~88

Table 2: Palladium-Catalyzed Amination of Bromo-imidazoles [2]

EntryBromo-imidazoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
14-Bromo-1H-imidazoleAnilineP4 (1-2)L4 (tBuBrettPhos) (1-2)LHMDSTHF85-95
22-Bromo-1H-imidazoleMorpholineP4 (1-2)L4 (tBuBrettPhos) (1-2)LHMDSTHF80-90
34-Bromo-1H-imidazoleIndoleP4 (1-2)L4 (tBuBrettPhos) (1-2)LHMDSTHF75-85

Experimental Protocols

The following are detailed protocols for the N-arylation of a generic bromo-imidazole. These can be adapted for specific substrates with minor modifications.

Protocol 1: Copper-Catalyzed N-Arylation of Bromo-imidazole (Ullmann Condensation)[1]

This protocol describes a general procedure for the copper-catalyzed N-arylation of an imidazole with an aryl bromide.

Materials:

  • Bromo-imidazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazole (1.0 mmol), aryl bromide (1.2 mmol), copper(I) iodide (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated imidazole.

Protocol 2: Palladium-Catalyzed N-Arylation of Bromo-imidazole (Buchwald-Hartwig Amination)[2][3]

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a bromo-imidazole with an aryl amine.

Materials:

  • Bromo-imidazole (1.0 mmol)

  • Aryl amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol) and the biarylphosphine ligand (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add the bromo-imidazole (1.0 mmol), the aryl amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated imidazole.

Visualizations

The following diagrams illustrate the general workflow for the described nucleophilic substitution reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants: - Bromo-imidazole - Nucleophile (Aryl Halide/Amine) - Catalyst & Ligand - Base B 2. Add Anhydrous Solvent A->B C 3. Inert Atmosphere (N₂ or Ar) B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC) D->E F 6. Cool to RT E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Drying & Concentration H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: General experimental workflow for nucleophilic substitution.

Catalytic_Cycle cluster_pd Palladium-Catalyzed Cycle cluster_cu Copper-Catalyzed Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd Bromo-imidazole PdII R-Pd(II)(Br)Lₙ OxAdd->PdII NucAttack Nucleophilic Attack PdII->NucAttack Nucleophile RedElim Reductive Elimination NucAttack->RedElim RedElim->Pd0 Catalyst Regeneration Product_Pd Product RedElim->Product_Pd CuI Cu(I)Lₙ Coordination Coordination CuI->Coordination Imidazole, Nucleophile Cu_Int [Im-Cu(I)-Nuc]Lₙ Coordination->Cu_Int RedCouple Reductive Coupling Cu_Int->RedCouple RedCouple->CuI Catalyst Regeneration Product_Cu Product RedCouple->Product_Cu

Caption: Simplified catalytic cycles for Pd and Cu-catalyzed N-arylation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry. The synthetic strategy detailed herein involves a two-step process commencing with the commercially available 5-Bromo-1-methyl-1H-imidazole. This approach circumvents challenges associated with the direct and regioselective bromination of 1-methyl-1H-imidazole-2-carbaldehyde, which often yields the undesired 4-bromo isomer. The protocol is designed for scalability, making it suitable for industrial production.

Application Notes

This compound and its derivatives are of significant interest to the pharmaceutical and agrochemical industries. The imidazole scaffold is a common feature in many biologically active molecules, and the presence of a bromine atom and an aldehyde group provides versatile handles for further chemical modifications.

Key Applications:

  • Medicinal Chemistry: This compound serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents. It is a valuable precursor for the development of kinase inhibitors, which are prominent in oncology research for targeting signaling pathways involved in cell proliferation and survival. Additionally, it is utilized in the creation of novel antiviral and anticancer agents. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse functionalities, enabling the exploration of a broad chemical space for drug discovery.

  • Agrochemical Research: The imidazole core is also present in various fungicides and herbicides. The functional groups on this compound allow for the synthesis of new crop protection agents.

  • Organic Synthesis: As a functionalized heterocyclic compound, it is a valuable building block for the construction of more complex molecular architectures. The aldehyde group can participate in various reactions, including condensations to form Schiff bases and imines, and nucleophilic additions.

The strategic placement of the bromo and formyl groups on the 1-methyl-imidazole ring makes this molecule a highly sought-after intermediate for creating libraries of compounds for high-throughput screening in drug and agrochemical development programs.

Synthetic Pathway Overview

The recommended large-scale synthesis of this compound proceeds via a two-step sequence. The first step involves the regioselective formylation of 5-Bromo-1-methyl-1H-imidazole at the 2-position. This is achieved through a lithiation reaction at low temperature followed by quenching with a formylating agent.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Work-up and Purification A 5-Bromo-1-methyl-1H-imidazole B Intermediate Lithiated Species A->B n-BuLi, THF -78 °C C This compound B->C DMF -78 °C to RT D Reaction Mixture C->D Quenching (e.g., sat. aq. NH4Cl) E Crude Product D->E Extraction (e.g., Ethyl Acetate) F Pure Product E->F Purification (e.g., Column Chromatography)

Figure 1. Synthetic workflow for the formylation of 5-Bromo-1-methyl-1H-imidazole.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from established procedures for the lithiation and formylation of imidazole derivatives and is optimized for a larger scale.

Step 1: Formylation of 5-Bromo-1-methyl-1H-imidazole

Materials and Equipment:

  • Large-volume, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.

  • Low-temperature cooling system (capable of maintaining -78 °C).

  • Inert atmosphere (Nitrogen or Argon).

  • 5-Bromo-1-methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere and ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the reactor with 5-Bromo-1-methyl-1H-imidazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approximately 5-10 L per mole of substrate) to the reactor and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Lithiation: Slowly add n-butyllithium (1.1 eq) to the cooled solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C. A color change is typically observed upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the complete addition of n-BuLi to ensure complete lithiation.

  • Formylation: Slowly add anhydrous DMF (1.5 eq) via the dropping funnel, again maintaining the internal temperature below -70 °C.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValue
Starting Material 5-Bromo-1-methyl-1H-imidazole
Reagents n-Butyllithium, DMF
Solvent Anhydrous THF
Reaction Temperature -78 °C to Room Temperature
Reaction Time 14-20 hours
Typical Yield 60-75%
Purity (after column) >98% (by HPLC)
Appearance Off-white to pale yellow solid
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol

Concluding Remarks

The provided protocol offers a reliable and scalable method for the synthesis of this compound. By starting with the pre-brominated imidazole, this route effectively addresses the regioselectivity challenges associated with direct bromination. This high-purity intermediate is essential for the advancement of research and development in the pharmaceutical and agrochemical sectors. Standard safety precautions for handling organolithium reagents and working under inert conditions at low temperatures are critical for the successful and safe execution of this synthesis.

Application Notes and Protocols for the Purification of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (CAS No. 79326-88-8), a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including column chromatography and recrystallization, are designed to enhance the purity of the compound, ensuring its suitability for downstream applications in medicinal chemistry and drug development.

Physicochemical and Safety Information

PropertyValueReference
CAS Number 79326-88-8[1][2][3]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Appearance Off-white to light yellow powder/solid[4][5]
Melting Point 78-80 °C[1]
Boiling Point 317 °C at 760 mmHg[1]
Purity (Typical) ≥98%[1]

Safety Precautions: this compound is classified as an irritant.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Purification Techniques

The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and yield.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from reaction byproducts and unreacted starting materials, especially when impurities have different polarities. The following protocol is adapted from a procedure for the purification of the isomeric 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde and is expected to provide good separation for the 5-bromo isomer due to their structural similarity.[4]

Experimental Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of n-heptane and ethyl acetate (EtOAc) in a 4:1 ratio.

  • Preparation:

    • Prepare a slurry of silica gel in the mobile phase and pack it into a glass column of appropriate size.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the crude product onto a small amount of silica gel and dry it under reduced pressure.

  • Elution:

    • Carefully load the dried, adsorbed crude product onto the top of the prepared silica gel column.

    • Begin elution with the n-heptane/EtOAc (4:1) mobile phase, maintaining a consistent flow rate.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound as a solid.

Quantitative Data (Illustrative for Isomer):

ParameterValueReference
Compound 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde[4]
Purification Method Column Chromatography (Silica Gel)[4]
Eluent n-heptane/EtOAc = 4/1[4]
Yield 40%[4]
Appearance White Solid[4]
Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds, particularly for removing small amounts of impurities. The selection of an appropriate solvent is critical for successful recrystallization. Methanol is often a suitable solvent for polar aldehydes. The following is a general protocol that can be optimized for this compound, based on a standard procedure for a similar aldehyde.[5]

Experimental Protocol:

  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a solvent that dissolves the compound when hot but not when cold.

  • Procedure (Using Methanol as an example):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of methanol and heat the mixture gently with stirring on a hot plate until the solvent begins to boil.

    • Continue adding small portions of hot methanol until the solid is completely dissolved.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

    • Dry the purified crystals under vacuum to a constant weight.

Quantitative Data (Illustrative Example):

The following data for a different aldehyde demonstrates the potential effectiveness of recrystallization.

ParameterBefore RecrystallizationAfter RecrystallizationReference
Compound 1,3-Dimethyluracil-5-carboxaldehyde1,3-Dimethyluracil-5-carboxaldehyde[5]
Appearance Off-white to light yellow powderWhite crystalline solid[5]
Purity (by HPLC) ~97.5%≥99.5%[5]
Recovery Yield N/A85-95%[5]
Melting Point 138-141 °C142-144 °C[5]

Purity Assessment and Characterization

The purity of this compound should be assessed after purification using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An adapted reverse-phase HPLC method can be used for quantitative purity analysis. A method for the parent compound, 1H-Imidazole-2-carboxaldehyde, uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[6][7]

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.

  • Melting Point Analysis: A sharp melting point range close to the literature value (78-80 °C) is indicative of high purity.[1]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities. Spectral data for various imidazole derivatives can be found in the literature for comparison.[8][9][10][11]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Workflow for Purification and Analysis

Purification_Workflow Crude Crude 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde Dissolution Dissolution in Minimal Solvent Crude->Dissolution ColumnChromatography Column Chromatography (Silica Gel, n-heptane/EtOAc 4:1) Dissolution->ColumnChromatography for complex mixtures Recrystallization Recrystallization (e.g., from Methanol) Dissolution->Recrystallization for minor impurities TLC_InProcess In-process TLC Monitoring ColumnChromatography->TLC_InProcess FractionCollection Fraction Collection ColumnChromatography->FractionCollection CrystalIsolation Crystal Isolation (Vacuum Filtration & Washing) Recrystallization->CrystalIsolation TLC_InProcess->FractionCollection SolventRemoval Solvent Removal (Rotary Evaporation) FractionCollection->SolventRemoval PurifiedProduct Purified Product SolventRemoval->PurifiedProduct Drying Drying Under Vacuum CrystalIsolation->Drying Drying->PurifiedProduct QC_Analysis Quality Control Analysis PurifiedProduct->QC_Analysis HPLC HPLC for Purity QC_Analysis->HPLC NMR ¹H & ¹³C NMR for Structure QC_Analysis->NMR MP Melting Point Analysis QC_Analysis->MP FinalProduct Final Purified Product (≥99.5% Purity) QC_Analysis->FinalProduct if purity specifications are met

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Vilsmeier-Haack Formylation of 1-Methylimidazole

Problem 1: Low or No Yield of 1-Methyl-1H-imidazole-2-carbaldehyde

Possible Cause Suggested Solution
Moisture in Reagents or Glassware: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture and will be quenched, preventing the reaction.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Stoichiometry: An inappropriate ratio of POCl₃ to DMF can lead to an incompletely formed Vilsmeier reagent or side reactions. An excess or deficit of the Vilsmeier reagent relative to 1-methylimidazole can result in incomplete conversion or byproduct formation.Typically, a slight excess of the Vilsmeier reagent is used. Start with a 1:1 to 1.2:1 molar ratio of POCl₃ to DMF. Use a 1.1 to 1.5 molar equivalent of the prepared Vilsmeier reagent relative to 1-methylimidazole.
Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires cooling. The formylation reaction itself may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.[1]Prepare the Vilsmeier reagent at 0-5°C. For the formylation of less reactive substrates, the temperature can be gradually increased, often to 70-80°C.[2] Monitor the reaction progress by TLC to determine the optimal temperature and time.
Inefficient Quenching and Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. Improper quenching can lead to low yields.After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Subsequently, neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) to the appropriate pH to ensure complete hydrolysis and facilitate product extraction.

Problem 2: Formation of a Dark, Tarry Residue

Possible Cause Suggested Solution
Reaction Overheating: Uncontrolled exothermic reaction during Vilsmeier reagent formation or formylation can cause polymerization and decomposition of starting materials and products.Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of POCl₃ to DMF and during the addition of the substrate to the Vilsmeier reagent.
Impurities in Starting Materials: Impurities in 1-methylimidazole or solvents can lead to side reactions and the formation of colored byproducts.Use purified 1-methylimidazole and high-purity anhydrous solvents.
Stage 2: Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde

Problem 3: Low Yield of Brominated Product

Possible Cause Suggested Solution
Decomposition of Brominating Agent: N-Bromosuccinimide (NBS) can decompose, especially in the presence of light or impurities.Use freshly recrystallized or high-purity NBS. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Suboptimal Reaction Conditions: The reaction time and temperature can significantly impact the yield. A known protocol for a similar substrate required stirring at room temperature for an extended period (6 days).[3]Monitor the reaction progress by TLC to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature could be considered, but this may also increase the formation of byproducts.
Product Loss During Work-up: The brominated imidazole carbaldehyde may have some solubility in the aqueous phase, leading to loss during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.

Problem 4: Formation of Multiple Products (Isomers and/or Polybrominated Species)

Possible Cause Suggested Solution
Lack of Regioselectivity: The imidazole ring can be brominated at different positions. The formyl group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, bromination may still occur at the 4- and 5-positions, leading to a mixture of isomers. A known procedure for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in DMF yielded the 4-bromo isomer.[3]Controlling the regioselectivity is the primary challenge. Consider using a different brominating agent or solvent system. Theoretical studies suggest that the electronic properties of the imidazole ring are key to directing substitution.[4][5] Experiment with different reaction conditions (e.g., lower temperature) to favor the formation of the desired 5-bromo isomer.
Over-bromination: The use of excess brominating agent or prolonged reaction times can lead to the formation of di- or tri-brominated products.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed or the desired product is maximized.
Difficulty in Separating Isomers: The 4-bromo and 5-bromo isomers may have similar physical properties, making their separation by standard column chromatography challenging.Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography with a specific eluent system. A reported separation for the 4-bromo isomer used a mixture of n-heptane and ethyl acetate.[3] Consider derivatization of the aldehyde to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used in this synthesis?

A1: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[6][7][8] It is used here to synthesize the precursor, 1-methyl-1H-imidazole-2-carbaldehyde, from 1-methylimidazole. The reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[1][9]

Q2: How can I improve the regioselectivity of the bromination to favor the 5-bromo isomer?

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., carbon tetrachloride) to polar aprotic (e.g., DMF, acetonitrile).

  • Brominating Agent: While NBS is common, other brominating agents like bromine (Br₂) in a suitable solvent or 2,4,4,6-tetrabromo-2,5-cyclohexadienone could offer different selectivity.

  • Temperature Control: Running the reaction at a lower temperature may increase the kinetic selectivity towards one isomer over the other.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of both the formylation and bromination steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the intermediate and the final product, and for determining the isomeric purity. For example, the ¹H NMR of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde shows characteristic peaks for the aldehyde proton (~9.62 ppm), the imidazole ring proton (~7.80 ppm), and the methyl group (~3.92 ppm).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for separating isomers.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several hazards are associated with this synthesis:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Exothermic Reactions: The formation of the Vilsmeier reagent is exothermic. Maintain proper cooling to prevent the reaction from becoming uncontrolled.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde (Vilsmeier-Haack Formylation)

This protocol is a general procedure and may require optimization for your specific setup.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 1-Methylimidazole

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.

  • Stir the mixture at 0-5°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-methylimidazole (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of 1-methylimidazole dropwise to the prepared Vilsmeier reagent at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralize the aqueous solution with a saturated sodium carbonate solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 1-methyl-1H-imidazole-2-carbaldehyde.

Protocol 2: Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde

This protocol is adapted from a procedure that yields the 4-bromo isomer and may produce a mixture of 4- and 5-bromo isomers.[3] Further optimization will be required to maximize the yield of the desired 5-bromo isomer.

Materials:

  • 1-Methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Heptane

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in anhydrous DMF.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the resulting solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction may be slow and could require an extended period (the cited procedure ran for 6 days).

  • Once the reaction has reached the desired conversion, add water to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. A solvent system of n-heptane/ethyl acetate may be effective for separating the isomers.[3]

Data Presentation

Table 1: Vilsmeier-Haack Formylation of 1-Methylimidazole - Reaction Parameters
ParameterConditionExpected Outcome
POCl₃ : DMF Ratio 1.2 : 1Efficient formation of Vilsmeier reagent
Vilsmeier Reagent : Substrate Ratio 1.5 : 1High conversion of 1-methylimidazole
Reaction Temperature 0°C (reagent formation), then 50-60°CControlled reaction, reasonable rate
Reaction Time 2-4 hoursCompletion of reaction (monitor by TLC)
Table 2: Bromination of 1-Methyl-1H-imidazole-2-carbaldehyde - Conditions and Reported Yield for 4-Bromo Isomer[3]
ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Stoichiometry (NBS:Substrate) 1.1 : 1
Temperature Room Temperature
Reaction Time 6 days
Yield (4-bromo isomer) 40%

Visualizations

Synthesis_Workflow cluster_formylation Stage 1: Vilsmeier-Haack Formylation cluster_bromination Stage 2: Bromination start 1-Methylimidazole process1 Formylation start->process1 reagent1 POCl3 + DMF (Vilsmeier Reagent) reagent1->process1 intermediate 1-Methyl-1H-imidazole-2-carbaldehyde process1->intermediate process2 Bromination intermediate->process2 reagent2 NBS / DMF reagent2->process2 product 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde process2->product isomer 4-Bromo Isomer (Side Product) process2->isomer

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Contamination start->moisture Yes stoichiometry Incorrect Stoichiometry start->stoichiometry Yes temperature Suboptimal Temperature start->temperature Yes isomers Isomer Formation start->isomers Yes dry Dry Glassware/Reagents moisture->dry optimize_ratio Optimize Reagent Ratios stoichiometry->optimize_ratio control_temp Control Temperature temperature->control_temp purify Optimize Purification isomers->purify

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via bromination of 1-methyl-1H-imidazole-2-carbaldehyde?

A1: The most frequently encountered side products in this synthesis are:

  • Isomeric Monobromo Product: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde.

  • Dibromo Product: 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde.

  • Unreacted Starting Material: 1-methyl-1H-imidazole-2-carbaldehyde.

The formation of regioisomers is a known challenge in the bromination of substituted imidazoles, often leading to difficult purification steps.[1] Over-bromination can also occur, resulting in the di-substituted product.

Q2: How can I minimize the formation of the 4-bromo isomer?

A2: Minimizing the formation of the 4-bromo isomer is challenging due to the similar reactivity of the C4 and C5 positions on the imidazole ring. However, careful control of reaction conditions can favor the desired C5 bromination. Factors to consider include:

  • Reaction Temperature: Running the reaction at a lower temperature may improve selectivity.

  • Rate of Addition: Slow, dropwise addition of the brominating agent can help to control the reaction and potentially improve regioselectivity.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination.

Q3: What causes the formation of the 4,5-dibromo side product and how can it be avoided?

A3: The formation of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a result of over-bromination.[2] This typically occurs when an excess of the brominating agent (e.g., N-Bromosuccinimide) is used or when the reaction is allowed to proceed for too long. To avoid this:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the dibromo product occurs.

Q4: How can I effectively separate the desired product from the common side products?

A4: Purification is typically achieved through column chromatography on silica gel.[3] Due to the potential for small polarity differences between the desired product and its 4-bromo isomer, a careful selection of the eluent system is crucial for achieving good separation. A gradient elution may be necessary. Recrystallization can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up or purification.- Monitor the reaction to ensure completion. - Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. - Ensure efficient extraction and careful column chromatography.
Presence of a significant amount of the 4-bromo isomer in the final product - Poor regioselectivity of the bromination reaction.- Experiment with lower reaction temperatures. - Investigate different solvents. - Employ a high-resolution column chromatography setup for purification.
Significant formation of the 4,5-dibromo product - Excess of brominating agent used. - Reaction time was too long.- Use a controlled amount of the brominating agent (1.05-1.1 eq.). - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in separating the product from succinimide (if using NBS) - Succinimide is soluble in the aqueous phase during work-up.- Ensure thorough washing of the organic layer with water or a mild basic solution (e.g., saturated sodium bicarbonate) to remove succinimide.

Data Presentation

Table 1: Common Products in the Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Role
1-methyl-1H-imidazole-2-carbaldehydeStarting MaterialC₅H₆N₂O110.11Starting Material
This compoundDesired ProductC₅H₅BrN₂O189.01Desired Product
4-Bromo-1-methyl-1H-imidazole-2-carbaldehydeIsomeric Side ProductC₅H₅BrN₂O189.01Isomeric Side Product
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehydeDibromo Side ProductC₅H₄Br₂N₂O267.90Over-bromination Side Product[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar synthesis of a regioisomer and should be optimized for the target molecule.[3]

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), deoxygenated

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-heptane or hexane

Procedure:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated DMF.

  • To this solution, add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise at room temperature.

  • Stir the resulting solution at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in n-heptane/hexane) to separate the desired product from side products.

Visualizations

Reaction_Pathway SM 1-methyl-1H-imidazole-2-carbaldehyde SP1 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde SM->SP1 Isomer Formation DP This compound SP2 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde DP->SP2 Over-bromination SP1->SP2 Over-bromination NBS NBS, DMF NBS_excess Excess NBS

Caption: Reaction scheme for the synthesis of this compound and the formation of major side products.

Troubleshooting_Logic check_isomers Check for Isomers (e.g., 4-bromo) optimize_selectivity Optimize Selectivity: - Lower Temperature - Slower Addition check_isomers->optimize_selectivity Present check_dibromo Check for Dibromo Product control_stoichiometry Control Stoichiometry: - Use 1.05-1.1 eq. NBS - Monitor Reaction check_dibromo->control_stoichiometry Present check_sm Check for Unreacted Starting Material increase_time_temp Increase Reaction Time or Temperature check_sm->increase_time_temp Present purify Purify by Column Chromatography optimize_selectivity->purify control_stoichiometry->purify increase_time_temp->purify start start start->check_dibromo start->check_sm

Caption: A troubleshooting workflow for addressing common issues in the synthesis.

References

troubleshooting guide for the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted imidazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My imidazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in imidazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the chosen synthetic route. Here are key areas to investigate:

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Optimization of these parameters is often necessary. For instance, in the Debus-Radziszewski synthesis, adjusting the temperature can significantly impact the yield.[1][2][3][4] It has been shown that increasing the temperature to 160 °C with 9 equivalents of formamide can optimize the in situ yield of 4(5)-(3-pyridyl)imidazole.

  • Catalyst: The choice and amount of catalyst are critical. A variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to improve yields.[1][5][6][7] For the synthesis of 2,4,5-trisubstituted imidazoles, optimizing the catalyst loading is crucial; for example, 10 mol% of γ-Fe2O3-SO3H was found to be optimal, with no further yield improvement at higher concentrations.[1]

  • Reagents and Solvents: Ensure the purity of your starting materials and the dryness of your solvents, especially in moisture-sensitive reactions. The choice of solvent itself can have a large impact on the reaction rate and yield.[8] For the synthesis of 2,4,5-Triaryl-1H-imidazoles, an ethanol-water mixture was found to give the highest yield.[5]

  • Alternative Methods: Consider alternative synthetic strategies that may be more suitable for your specific target molecule. Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times and improve yields in many cases.[9][10][11][12][13][14][15][16][17][18][19][20]

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

Side product formation is a common issue, often arising from competing reaction pathways. To enhance selectivity:

  • Optimize Reaction Conditions: As with low yields, fine-tuning the temperature and reaction time can favor the formation of the desired product.

  • Catalyst Selection: The choice of catalyst can greatly influence the reaction's regioselectivity.

  • Protecting Groups: In cases where starting materials have multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.

  • Purification: If side products are unavoidable, effective purification techniques are essential. Common methods include recrystallization and column chromatography.

A common side product in the synthesis of 2,4(5)-diarylimidazoles is the formation of 2-aroyl-4(5)-arylimidazoles, the formation of which is highly dependent on reaction conditions.[21]

Q3: What are the best methods for purifying substituted imidazoles?

The purification of substituted imidazoles depends on the physical properties of the product and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid imidazole derivatives. The choice of solvent is crucial for successful recrystallization. Ethanol is often a good starting point for many trisubstituted imidazoles.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A variety of solvent systems can be used, depending on the polarity of the target compound and impurities.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Q4: Can you provide a general troubleshooting workflow for low yield in imidazole synthesis?

A systematic approach is key to identifying the root cause of low yield. The following diagram illustrates a logical troubleshooting workflow:

low_yield_troubleshooting start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Atmosphere) reagent_check->condition_check Reagents OK success Yield Improved reagent_check->success Issue Found & Corrected catalyst_check Evaluate Catalyst (Activity, Loading) condition_check->catalyst_check Conditions Correct condition_check->success Issue Found & Corrected solvent_check Assess Solvent (Purity, Suitability) catalyst_check->solvent_check Catalyst OK catalyst_check->success Issue Found & Corrected workup_check Review Work-up & Purification solvent_check->workup_check Solvent OK solvent_check->success Issue Found & Corrected method_review Consider Alternative Synthesis Method workup_check->method_review Work-up OK, Still Low Yield workup_check->success Issue Found & Corrected method_review->success

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Data Presentation

The following tables summarize quantitative data for different synthetic conditions to aid in the optimization of your reaction.

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles

CatalystAldehydeDiketoneAmine SourceSolventTemperature (°C)TimeYield (%)
CuI (15 mol%)4-ChlorobenzaldehydeBenzoinNH4OAcButanolReflux20 min85
γ-Fe2O3-SO3H (10 mol%)BenzaldehydeBenzilNH4OAcEthanolReflux30 min95
p-TSABenzaldehydeBenzilNH4OAcAcetonitrileReflux2 h92
Lactic AcidBenzaldehydeBenzilNH4OAcSolvent-free13015 min94
Cr2O3 Nanoparticles4-NitrobenzaldehydeBenzilNH4OAcWaterMicrowave (400W)5 min96

Data compiled from multiple sources.[1][2][20][22]

Table 2: Effect of Solvent on the Yield of 2,4,5-Triphenylimidazole

SolventTemperature (°C)TimeYield (%)
EthanolReflux2 h85
Acetic AcidReflux1 h90
DMF14090 min65
DMSO14090 min75
Ethanol-Water (1:1)Reflux1.5 h90

Data compiled from multiple sources.[2][3][5]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), and ammonium acetate (2-3 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid, or a green solvent like glycerol) and the catalyst (e.g., p-toluenesulfonic acid, CuI).[1][23][24][25][26]

  • Reaction: Heat the mixture to the desired temperature (reflux is common) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1][27]

debus_radziszewski reagents Aldehyde 1,2-Dicarbonyl Ammonium Acetate reaction Solvent + Catalyst Heat (Reflux) reagents->reaction workup Cool to RT Pour into Ice Water reaction->workup purification Filter Solid Recrystallize workup->purification product Pure Substituted Imidazole purification->product

Caption: Experimental workflow for the Debus-Radziszewski imidazole synthesis.

Protocol 2: Van Leusen Imidazole Synthesis

This method is particularly useful for the synthesis of 1,4- and 1,5-disubstituted imidazoles.

  • Imine Formation (in situ): In a suitable solvent like DMF or methanol, mix an aldehyde and a primary amine. The imine will form in situ.

  • Addition of TosMIC: To the solution containing the imine, add tosylmethyl isocyanide (TosMIC) and a base (e.g., K2CO3).[28][29][30][31]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the work-up typically involves removing the solvent under reduced pressure and purifying the residue by column chromatography.

van_leusen reagents Aldehyde + Amine (in situ imine formation) add_tosmic Add TosMIC + Base reagents->add_tosmic reaction Stir at RT or Heat add_tosmic->reaction purification Solvent Removal Column Chromatography reaction->purification product Pure Substituted Imidazole purification->product

Caption: Experimental workflow for the Van Leusen imidazole synthesis.

Protocol 3: Microwave-Assisted Synthesis of Imidazoles

Microwave irradiation can significantly accelerate the synthesis of imidazoles.

  • Reaction Mixture: In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalyst if required. Solvent-free conditions are often possible.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set power and temperature for a short period (typically 2-10 minutes).[20]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

This guide provides a starting point for troubleshooting and optimizing the synthesis of substituted imidazoles. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Optimization of Reaction Conditions for Bromination of Methyl-imidazole-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of methyl-imidazole-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

Problem Potential Cause Troubleshooting Steps
Low to No Conversion of Starting Material 1. Insufficiently reactive brominating agent: The chosen brominating agent may not be potent enough under the selected conditions. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Deactivated catalyst or reagent: The brominating agent or any catalyst used may have degraded.1. Switch to a more reactive brominating agent: If using N-Bromosuccinimide (NBS), consider switching to bromine (Br₂) in a suitable solvent. Exercise caution as Br₂ is more hazardous. 2. Increase the reaction temperature: Gradually increase the temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. For NBS brominations, refluxing in a solvent like CCl₄ can be effective, though this may increase side products.[1] 3. Extend the reaction time: Monitor the reaction over a longer period. Some brominations of heteroaromatics can be slow at room temperature.[1] 4. Use fresh reagents: Ensure that the brominating agent and any other reagents are fresh and have been stored correctly.
Formation of Multiple Products (Polybromination) 1. Excess of brominating agent: Using more than one equivalent of the brominating agent can lead to the substitution of multiple hydrogen atoms on the imidazole ring. 2. High reaction temperature: More drastic conditions can favor multiple substitutions.[1] 3. Highly activated substrate: The methyl and aldehyde groups can influence the electron density of the imidazole ring, potentially making it susceptible to over-bromination.1. Use stoichiometric amounts of brominating agent: Carefully control the stoichiometry, starting with 1.0 to 1.1 equivalents of the brominating agent. 2. Lower the reaction temperature: Perform the reaction at room temperature or below (0°C to RT). 3. Slow addition of the brominating agent: Add the brominating agent dropwise or in portions over a period of time to maintain a low concentration in the reaction mixture.
Incorrect Regioisomer Formed 1. Reaction conditions favoring a different isomer: The regioselectivity of electrophilic aromatic substitution on the imidazole ring can be influenced by the solvent, temperature, and the nature of the brominating agent. 2. Steric hindrance: The substituents on the imidazole ring can direct the incoming electrophile to a less sterically hindered position.1. Modify the reaction solvent: The polarity of the solvent can influence the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., CCl₄, dioxane) to polar (e.g., DMF, acetic acid). 2. Change the brominating agent: Different brominating agents can exhibit different regioselectivities. For example, compare the results of NBS with Br₂.
Difficult Purification (Removal of Succinimide) 1. Succinimide byproduct from NBS reaction: Succinimide is a common byproduct when using NBS and can sometimes be challenging to separate from the product.1. Aqueous workup: After the reaction, quench with water. Succinimide has some solubility in water. Multiple extractions with an organic solvent followed by washing the combined organic layers with water can help. 2. Filtration: In some solvents like CCl₄ or chloroform, succinimide may precipitate and can be removed by filtration. 3. Base wash: Washing the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃) can help to remove the acidic succinimide.
Decomposition of Starting Material or Product 1. Harsh reaction conditions: High temperatures or a highly acidic/basic environment can lead to the decomposition of the aldehyde functionality or the imidazole ring. 2. Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation, especially under harsh conditions.1. Use milder conditions: Employ lower temperatures and avoid strong acids or bases if possible. 2. Protect the aldehyde group: If decomposition persists, consider protecting the aldehyde as an acetal before bromination, followed by deprotection. 3. Degas the solvent: For sensitive substrates, using a deoxygenated solvent can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective brominating agent for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde?

A1: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde, typically yielding the desired 4-bromo isomer.[1] It is favored for its ease of handling compared to liquid bromine.

Q2: What is the typical yield for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde using NBS?

A2: A reported synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde using NBS in DMF at room temperature for 6 days resulted in a 40% yield after column chromatography.[1] Optimization of reaction conditions may lead to improved yields.

Q3: Can polybromination occur, and how can it be minimized?

A3: Yes, polybromination is a potential side reaction, especially with an excess of the brominating agent or under more drastic conditions like high temperatures.[1] To minimize this, it is crucial to use a controlled stoichiometry of the brominating agent (typically 1.0-1.1 equivalents) and maintain a moderate reaction temperature (e.g., room temperature).

Q4: How does the solvent affect the bromination reaction?

A4: The choice of solvent can significantly impact the reaction rate, yield, and sometimes even the regioselectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for the bromination of imidazoles with NBS.[1] Nonpolar solvents like carbon tetrachloride (CCl₄) have also been used, particularly for radical-initiated side-chain bromination, which is generally not desired in this case.[1]

Q5: What is the expected regioselectivity for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde?

A5: The bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS typically occurs at the C4 or C5 position of the imidazole ring. The literature reports the formation of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, indicating a preference for substitution at the C4 position under those specific conditions.[1]

Q6: Are there any specific safety precautions to consider during this reaction?

A6: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. If using bromine, extreme caution is necessary as it is highly corrosive, toxic, and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde using NBS

This protocol is adapted from a literature procedure for the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.[1]

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF), deoxygenated

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-heptane

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated DMF.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Stir the resulting solution at room temperature for 6 days. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (4 times).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate as the eluent to obtain the title compound.

Data Presentation

Table 1: Example of Reaction Conditions for Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (days)Yield (%)Reference
1-methyl-1H-imidazole-2-carbaldehydeNBS (1.1)DMF20640[1]

Table 2: General Troubleshooting Guide for Bromination Reactions of Imidazoles

ParameterObservationRecommendation
Stoichiometry of Brominating Agent Low yieldIncrease equivalents slightly (e.g., to 1.2 eq)
PolybrominationUse stoichiometric amount (1.0-1.1 eq)
Temperature No reactionIncrease temperature gradually
Multiple productsDecrease temperature (e.g., to 0°C or RT)
Solvent Slow reactionTry a more polar solvent (e.g., DMF, CH₃CN)
Side reactionsExperiment with less polar solvents (e.g., CCl₄, Dioxane)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in deoxygenated DMF add_nbs Add N-Bromosuccinimide (1.1 eq) start->add_nbs react Stir at Room Temperature for 6 days add_nbs->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde purify->product

Caption: Experimental workflow for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Bromination Reaction Outcome low_conversion Low/No Conversion start->low_conversion polybromination Polybromination start->polybromination wrong_isomer Wrong Regioisomer start->wrong_isomer increase_temp Increase Temperature / Time low_conversion->increase_temp change_reagent Change Brominating Agent low_conversion->change_reagent control_stoich Control Stoichiometry polybromination->control_stoich lower_temp Lower Temperature polybromination->lower_temp wrong_isomer->change_reagent change_solvent Change Solvent wrong_isomer->change_solvent

Caption: Troubleshooting logic for optimizing the bromination of methyl-imidazole-carbaldehyde.

References

preventing decomposition of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. Below you will find troubleshooting advice and frequently asked questions to help prevent its decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: Decomposition of this compound can manifest in several ways. Visually, you might observe a color change in the solid material, often to a yellowish or brownish hue. In solution, the appearance of discoloration or the formation of precipitates can indicate degradation. Analytically, you may notice the appearance of new peaks in your NMR or LC-MS spectra, a decrease in the peak area of the starting material, or a drift in retention time on your HPLC analysis.

Q2: What are the most likely decomposition pathways for this compound?

A2: Based on the chemical structure, which includes an aldehyde and a bromo-imidazole moiety, the most probable decomposition pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and trace metal impurities.

  • Photodegradation: Imidazole rings can be sensitive to light.[1] Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways, potentially involving the formation of radical species and subsequent reactions.

  • Hydrolysis: While generally less reactive than alkyl halides, the bromine atom on the imidazole ring can be susceptible to hydrolysis under certain pH conditions, although this is less common for aryl bromides.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by acidic or basic impurities.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, the compound should be stored under controlled conditions. The recommended storage is at 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2][3] For long-term storage, temperatures of -20°C are advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid compound (yellowing/browning) Oxidation of the aldehyde, photodegradation.Store the compound in an amber vial, under an inert atmosphere, at 2-8°C or -20°C. Minimize exposure to ambient light and air during handling.
Appearance of an additional peak in NMR/LC-MS corresponding to a carboxylic acid Oxidation of the aldehyde group.Purge solvents with an inert gas before use to remove dissolved oxygen. Handle the compound under an inert atmosphere (e.g., in a glovebox).
Reduced yield in reactions after a period of storage Decomposition of the starting material.Re-analyze the purity of the compound before use if it has been stored for an extended period. Consider re-purification by column chromatography if significant degradation has occurred.
Inconsistent reaction outcomes Variable purity of the starting material due to decomposition.Aliquot the compound upon receipt into smaller, single-use vials to avoid repeated exposure of the bulk material to air and moisture. Always use a fresh aliquot for each experiment.

Data Presentation

Table 1: Recommended Storage Conditions for Aldehyde-Containing Heterocycles

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)Reduces the rate of chemical degradation and potential side reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive aldehyde functional group.[1]
Light Exposure Amber vial or protection from lightMinimizes photodegradation of the imidazole ring.[1]
Container Tightly sealed, airtight vialPrevents exposure to atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere: If available, perform all manipulations in a glovebox under an inert atmosphere.

  • Alternative Method: If a glovebox is not available, briefly flush the vial with a gentle stream of argon or nitrogen before and after weighing the desired amount.

  • Weighing: Quickly weigh the required amount of the compound into a clean, dry vial.

  • Sealing: Tightly seal the stock vial and the vial with the weighed compound immediately after handling.

  • Storage: Return the stock vial to the recommended storage conditions (2-8°C or -20°C).

Protocol 2: Preparation of a Stock Solution
  • Solvent Preparation: Use a high-purity, anhydrous solvent. To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Dissolution: Add the deoxygenated solvent to the vial containing the pre-weighed this compound under an inert atmosphere.

  • Mixing: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Storage of Solution: If the solution is to be stored, keep it in a tightly sealed vial with an inert gas headspace, at low temperature (2-8°C or -20°C), and protected from light. For best results, use freshly prepared solutions.

Visualizations

DecompositionPathways A 5-Bromo-1-methyl-1H- imidazole-2-carbaldehyde B 5-Bromo-1-methyl-1H- imidazole-2-carboxylic acid A->B Oxidation (O2, light) C Photodegradation Products A->C UV/Light Exposure D Polymerization Products A->D Acidic/Basic Impurities

Caption: Inferred decomposition pathways for this compound.

ExperimentalWorkflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation Storage Store at 2-8°C or -20°C Inert Atmosphere, Dark Warm Warm to RT in Desiccator Storage->Warm Weigh Weigh under Inert Atmosphere Warm->Weigh Dissolve Dissolve Compound Weigh->Dissolve Solvent Deoxygenate Solvent (Inert Gas Purge) Solvent->Dissolve Use Use Solution Immediately or Store Cold & Dark Dissolve->Use

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthetic routes for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two primary retrosynthetic approaches for this target molecule. The most direct method involves the bromination of a pre-formed imidazole aldehyde. An alternative strategy consists of the formylation of a brominated imidazole precursor.

Q2: Which synthetic route is generally preferred and why?

A2: The preferred route often depends on the availability of starting materials and the desired scale of the reaction. Direct bromination of 1-methyl-1H-imidazole-2-carbaldehyde is a common approach due to its straightforward nature. However, controlling regioselectivity during bromination can be a challenge. The alternative, formylation of 5-bromo-1-methyl-1H-imidazole, can offer better control of the isomer purity if the starting bromo-imidazole is readily accessible.

Q3: What are the common challenges encountered during the synthesis of substituted imidazoles?

A3: Researchers may face several challenges, including achieving high conversion rates, difficulties in isolating and purifying the final product from the reaction mixture, and controlling the regioselectivity of substitution reactions like bromination.[1][2][3] The presence of multiple nitrogen atoms in the imidazole ring can also complicate reactions by acting as coordination sites for reagents.

Alternative Synthetic Routes

Below are two alternative synthetic pathways for the preparation of this compound.

Route 1: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

This route involves the direct bromination of the aldehyde precursor.

Route 1 start 1-methyl-1H-imidazole- 2-carbaldehyde product 5-Bromo-1-methyl-1H-imidazole- 2-carbaldehyde start->product NBS, DMF Route 2 start 5-Bromo-1-methyl- 1H-imidazole product 5-Bromo-1-methyl-1H-imidazole- 2-carbaldehyde start->product Vilsmeier-Haack (POCl3, DMF) Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Prepare Reagents and Solvents dissolution Dissolve Starting Material reagents->dissolution addition Add Reagents dissolution->addition stirring Stir at Defined Temperature addition->stirring monitoring Monitor by TLC stirring->monitoring quenching Quench Reaction monitoring->quenching extraction Extract with Organic Solvent quenching->extraction drying Dry and Concentrate extraction->drying purify Column Chromatography / Recrystallization drying->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Technical Support Center: Purification of Brominated Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated imidazole aldehydes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of brominated imidazole aldehydes, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Recovery from Column Chromatography 1. Degradation on Silica Gel: The acidic nature of silica gel can lead to the degradation of sensitive aldehydes.[1] 2. Irreversible Adsorption: Highly polar compounds can bind strongly to the stationary phase. 3. Formation of Acetals/Hemiacetals: Use of alcohol-based solvents (e.g., methanol, ethanol) can lead to the formation of acetals or hemiacetals in the presence of an acidic catalyst like silica gel.[2]1. Use a Deactivated Stationary Phase: Pre-treat the silica gel with a base like triethylamine or use a less acidic stationary phase such as alumina.[2] 2. Employ a More Polar Eluent System: Gradually increase the polarity of the mobile phase. For very polar compounds, a system like methanol in dichloromethane may be necessary.[3] 3. Avoid Alcoholic Solvents: Use solvents like ethyl acetate, diethyl ether, acetonitrile, or acetone as the polar component of your eluent system.[2]
Product Co-elutes with Impurities 1. Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the product from impurities. 2. Overloaded Column: Applying too much crude product to the column can lead to poor separation.1. Optimize the Solvent System via TLC: Experiment with various solvent mixtures on a Thin Layer Chromatography (TLC) plate to find a system that provides good separation (a target Rf of ~0.3 is often recommended).[2] 2. Reduce the Amount of Sample Loaded: Use an appropriate amount of crude material for the size of your column.
Product Appears Unstable (Changes Color, Degrades in Solution) 1. Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can be accelerated by air and light. 2. Temperature and pH Sensitivity: Brominated aldehydes can be unstable at elevated temperatures and non-neutral pH.[4] 3. Residual Bromine: Leftover brominating agents or bromine can cause discoloration and side reactions.1. Work Under an Inert Atmosphere: Handle the compound under nitrogen or argon where possible. 2. Maintain Low Temperatures and Neutral pH: Keep solutions cool and avoid strongly acidic or basic conditions during workup and purification. 3. Quench and Wash: After synthesis, quench the reaction and wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove any remaining bromine.[5]
Difficulty with Recrystallization 1. Incorrect Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Presence of Oily Impurities: Impurities can sometimes prevent crystal formation.1. Systematic Solvent Screening: Test a range of solvents with varying polarities. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. 2. Use a Mixed-Solvent System: If a single solvent is not effective, try a binary solvent system (e.g., dissolve in a good solvent and add a poor solvent until turbidity appears, then heat to redissolve). 3. Pre-purification: If the crude material is very impure, consider a quick filtration through a plug of silica to remove baseline impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: My brominated imidazole aldehyde seems to be decomposing on the silica gel column. What can I do?

A1: Aldehyde degradation on silica gel is a common issue, likely due to the acidic nature of the stationary phase.[1] You can try one of the following approaches:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your non-polar solvent containing a small amount of a non-nucleophilic base, such as 1% triethylamine. This will neutralize the acidic sites on the silica.[2]

  • Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for purifying acid-sensitive compounds.[2]

  • Protection-Deprotection Strategy: As a last resort, you can protect the aldehyde as an acetal, which is stable to the conditions of column chromatography.[6][7] After purification of the acetal, the aldehyde can be regenerated by acidic hydrolysis.

Q2: I am having trouble finding a good solvent system for column chromatography. Can you suggest a starting point?

A2: A standard starting point for many organic compounds is a mixture of hexane and ethyl acetate.[3] For brominated imidazole aldehydes, which are likely to be polar, you can start with a relatively low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity based on TLC analysis. If your compound is very polar and does not move from the baseline, consider more polar solvent systems such as methanol in dichloromethane.[3]

Q3: What is the best way to remove residual bromine or brominating agent after the synthesis?

A3: Washing the crude reaction mixture with an aqueous solution of a reducing agent is an effective method. A 10% solution of sodium thiosulfate or sodium bisulfite is commonly used to quench and remove excess bromine.[5]

Q4: My purified product is a solid, but I am struggling to recrystallize it. Any tips?

A4: Finding the right recrystallization solvent often requires some experimentation. You can test a variety of solvents, from non-polar (like hexanes or toluene) to polar (like ethanol or acetonitrile). A good solvent will dissolve your compound when hot but not at room temperature. If single solvents don't work, try a mixed-solvent system. For example, dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating should redissolve the solid, and crystals should form upon slow cooling.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification methods for a generic brominated imidazole aldehyde. Actual results will vary depending on the specific structure of the compound and the nature of the impurities.

Purification Method Stationary/Mobile Phase or Solvent Typical Recovery (%) Typical Purity (%) Notes
Flash Column Chromatography Silica Gel / Hexane:Ethyl Acetate (Gradient)40-70>95Potential for degradation on standard silica.
Flash Column Chromatography Neutral Alumina / Hexane:Ethyl Acetate (Gradient)60-85>98Good alternative for acid-sensitive compounds.
Recrystallization Isopropanol/Water70-90>99Effective for removing less polar or more polar impurities if a suitable solvent is found.
Bisulfite Adduct Formation Saturated Sodium Bisulfite50-80>97Selective for aldehydes; product is recovered by basification.[1][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Add triethylamine to this slurry to a final concentration of 1% (v/v).

  • Column Packing: Wet-pack the column with the prepared silica slurry.

  • Sample Loading: Dissolve the crude brominated imidazole aldehyde in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, it is a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Caption: General purification workflow for brominated imidazole aldehydes.

Troubleshooting_Tree start Low Yield from Column check_stability Is product stable on TLC plate? start->check_stability degradation Product Degrading on Silica check_stability->degradation No no_degradation Product is Stable check_stability->no_degradation Yes deactivate Deactivate Silica or Use Alumina degradation->deactivate check_polarity Is product highly polar? no_degradation->check_polarity high_polarity Increase Eluent Polarity check_polarity->high_polarity Yes low_polarity Check for Co-elution check_polarity->low_polarity No

Caption: Troubleshooting low yield in column chromatography.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazoles. The focus is on strategies to control regioselectivity, a common challenge in this area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in imidazole synthesis?

A1: Regioselectivity in imidazole synthesis is primarily governed by a combination of three key factors:

  • Steric Hindrance: The size of substituents on the starting materials can dictate the regiochemical outcome by favoring the reaction pathway with the least steric congestion. For instance, in the N-alkylation of a substituted imidazole, a bulky group at a specific position can block the approach of the alkylating agent to the adjacent nitrogen atom.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the imidazole ring or the reactants significantly influences the reactivity of different positions. For example, an electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, making the more distant N1 nitrogen more susceptible to electrophilic attack.[1]

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and other reaction parameters can dramatically impact the regioselectivity of a reaction. For example, in palladium-catalyzed C-H arylations, switching the base can alter the position of arylation.[1]

Q2: Which common imidazole synthesis reactions are prone to regioselectivity issues?

A2: Several named reactions for imidazole synthesis can yield mixtures of regioisomers, particularly when using unsymmetrical starting materials. A notable example is the Debus-Radziszewski reaction , a multicomponent synthesis involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[2][3] When an unsymmetrical 1,2-dicarbonyl is used, this reaction often leads to a mixture of imidazole regioisomers.[2]

Q3: How can I achieve the regioselective synthesis of 1,4-disubstituted imidazoles?

A3: Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging. A successful approach involves a multi-step sequence that begins with a glycine derivative. This method allows for the controlled construction of the imidazole ring with complete regioselectivity. The key to this strategy is the formation of a 2-azabuta-1,3-diene intermediate, which subsequently undergoes transamination and cyclization. This method is particularly advantageous for preparing compounds that are difficult to access through more traditional synthetic routes.[2]

Q4: What is a reliable method for synthesizing 1,5-disubstituted imidazoles?

A4: The Van Leusen imidazole synthesis is a powerful and widely used method for the regioselective preparation of 1,5-disubstituted imidazoles.[4][5] This reaction involves the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[4][5] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Debus-Radziszewski Reaction with an Unsymmetrical Dicarbonyl

Symptoms: You are obtaining a mixture of regioisomers when using an unsymmetrical 1,2-dicarbonyl compound in a Debus-Radziszewski synthesis.

Troubleshooting Workflow:

G start Poor Regioselectivity in Debus-Radziszewski Reaction catalyst Modify Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions lewis_acid Introduce Lewis Acid Catalyst (e.g., ZrCl₄, Yb(OTf)₃) catalyst->lewis_acid zeolite Employ Shape-Selective Catalyst (e.g., ZSM-11 zeolite) catalyst->zeolite temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent microwave Utilize Microwave Irradiation conditions->microwave outcome Improved Regioselectivity temp->outcome solvent->outcome lewis_acid->outcome zeolite->outcome microwave->outcome

Figure 1: Troubleshooting workflow for poor regioselectivity in the Debus-Radziszewski reaction.

Possible Causes & Solutions:

  • Catalyst Choice: The catalyst can significantly influence the reaction's outcome. While the classic reaction can be performed without a catalyst, various Lewis and Brønsted acids have been shown to improve yields and, in some cases, selectivity.[2]

    • Recommendation: Experiment with different catalysts. Lewis acids like ZrCl₄ or Yb(OTf)₃ can activate the carbonyl groups and may influence the regioselectivity of the initial condensation steps.[2] Copper catalysts, such as CuI, have also been used effectively in related multicomponent syntheses of imidazoles.[2] Zeolites can act as shape-selective catalysts, potentially favoring the formation of a specific regioisomer that fits within their porous structure.[2]

  • Reaction Conditions: Temperature and solvent can play a crucial role in determining the ratio of regioisomers.

    • Recommendation: Systematically screen different reaction conditions. Lowering the reaction temperature may enhance kinetic control, favoring the formation of one regioisomer. The polarity of the solvent can affect the transition state energies, thereby influencing the product ratio. Microwave irradiation has been reported to improve yields and shorten reaction times in Debus-Radziszewski type reactions and may also impact regioselectivity.[2]

Problem 2: Lack of Regioselectivity in N-Alkylation of Unsymmetrically Substituted Imidazoles

Symptoms: Your N-alkylation reaction is producing a mixture of N1 and N3-alkylated regioisomers. This is a common issue due to the similar reactivity of the two nitrogen atoms in the imidazole ring.[1]

Troubleshooting Workflow:

G start Mixture of N1 and N3 Alkylation Products sterics Exploit Steric Hindrance start->sterics electronics Utilize Electronic Effects start->electronics protecting_group Employ a Directing/ Protecting Group start->protecting_group bulky_alkylating_agent Use a Bulky Alkylating Agent sterics->bulky_alkylating_agent bulky_ring_substituent Introduce a Bulky Substituent on the Imidazole Ring sterics->bulky_ring_substituent ewg Introduce an Electron- Withdrawing Group (EWG) electronics->ewg sem Use a SEM Protecting Group protecting_group->sem outcome Improved N-Alkylation Regioselectivity bulky_alkylating_agent->outcome bulky_ring_substituent->outcome ewg->outcome sem->outcome

References

Technical Support Center: Catalyst Selection for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde. This key intermediate is frequently used in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[1][2]

General Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Due to its structure, the most common and synthetically valuable reactions are palladium-catalyzed cross-coupling reactions at the bromine-substituted 5-position.[3] These include Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.[3] Additionally, the aldehyde group can undergo reactions like Schiff base formation.[1]

Q2: How does the presence of both an aldehyde and a bromo-imidazole affect catalyst selection?

A2: The dual functionality requires careful consideration. The bromo-imidazole moiety is ideal for palladium-catalyzed cross-coupling.[3] However, the aldehyde group can potentially interact with the catalyst or be sensitive to the basic conditions often required for these reactions. Catalyst systems should be chosen to be chemoselective, favoring reaction at the C-Br bond while preserving the aldehyde. Mild bases and reaction conditions are often preferred.

Q3: Are there general tips for handling this reagent in catalytic reactions?

A3: Yes. Like many cross-coupling reactions, success often depends on meticulous experimental technique.

  • Inert Atmosphere: Reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent the degradation of the palladium catalyst, especially the active Pd(0) species.[4]

  • Anhydrous Solvents: Use dry, degassed solvents to avoid quenching reagents and deactivating the catalyst.

  • Purity: Ensure the purity of the starting material, as impurities can inhibit catalysis.

Visualizing Experimental Design & Troubleshooting

The following diagrams illustrate key decision-making workflows for catalyst selection and troubleshooting common issues encountered during cross-coupling reactions.

Caption: General workflow for selecting a catalyst system.

Caption: Troubleshooting flowchart for cross-coupling reactions.

Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling the bromo-imidazole with an organoboron compound, such as a boronic acid or ester.[5][6]

FAQs for Suzuki-Miyaura Coupling

Q1: Which palladium catalyst is best for coupling with this compound?

A1: There is no single "best" catalyst, but [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point.[7] It is known to be effective for coupling bromo-heterocycles, often providing good yields in shorter reaction times.[7][8] Other common catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[4]

Q2: What is the role of the base, and which one should I choose?

A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6][9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4][7] For substrates sensitive to strong bases, potassium fluoride (KF) can be a milder alternative that also helps to minimize side reactions like protodeborylation.[9]

Q3: My reaction is not working or gives low yields. What should I troubleshoot?

A3: Low yields in Suzuki couplings are often traced back to a few key issues:

  • Protodeborylation: The boronic acid can be unstable and decompose, especially in the presence of water.[5] Using anhydrous solvents or employing more stable boronic esters (e.g., pinacol esters) can mitigate this.

  • Catalyst Deactivation: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.

  • Insufficient Base Strength: The chosen base may not be strong enough to promote transmetalation effectively. Try a stronger base like K₃PO₄ or Cs₂CO₃.

  • Poor Substrate Reactivity: While aryl bromides are generally reactive, challenging couplings may benefit from conversion of the bromide to a more reactive iodide in situ.[10]

Suzuki-Miyaura Coupling: Data on Representative Catalytic Systems

(Note: Data is based on protocols for analogous bromo-heterocyclic systems and serves as a starting point for optimization.)

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference System
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME80High5-bromo-1-ethyl-1H-indazole[7]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O90Good2-bromo-1-methyl-benzimidazole[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100VariesGeneral protocol
PEPPSI-iPr (2)-K₂CO₃ (2.0)THF65VariesNHC-based catalysis[5]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, DME, or toluene, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction Guide

The Heck reaction couples the bromo-imidazole with an activated alkene in the presence of a palladium catalyst and a base to form a substituted alkene, offering excellent control of stereoselectivity.[11]

FAQs for Heck Reaction

Q1: What is a suitable catalyst for the Heck reaction with this substrate?

A1: Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃) is a classic and effective choice. Phosphine-free systems using palladacycle catalysts or simple palladium salts under specific conditions have also been developed to be highly active.[11]

Q2: Why is base selection important in the Heck reaction?

A2: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[12] The choice of base can influence reaction rate and side product formation.

Q3: I am observing a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity in Heck reactions can be complex. The choice of ligand is critical; bulky phosphine ligands can often direct the regioselectivity. Reaction temperature and solvent polarity can also play a significant role. Lowering the temperature may favor the kinetic product.

Heck Reaction: Data on Representative Catalytic Systems
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF or Acetonitrile80-120Standard conditions
Pd/C (5)-K₂CO₃ (2.0)NMP130Heterogeneous, ligand-free option
Pd(dppf)Cl₂ (2)-KOAc (2.0)DMAc100Can offer high stability
Experimental Protocol: General Heck Reaction
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any solid ligand or base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.1-1.5 equiv), and the liquid base (e.g., Et₃N, 1.5-2.0 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to the target temperature (e.g., 100 °C) with stirring.

  • Monitoring: Follow the disappearance of starting material by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue via flash column chromatography.

Sonogashira Coupling Guide

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting the bromo-imidazole with a terminal alkyne. It typically requires a dual catalytic system of palladium and a copper(I) salt.[13][14]

FAQs for Sonogashira Coupling

Q1: Why are both palladium and copper catalysts used?

A1: In the traditional mechanism, the palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4][13]

Q2: My reaction is producing a lot of alkyne homo-coupling (Glaser coupling) product. How can I prevent this?

A2: Glaser coupling is a common side reaction promoted by the copper catalyst in the presence of oxygen.[15] To minimize it, ensure the reaction is run under strictly anaerobic conditions. Reducing the amount of the copper(I) co-catalyst (e.g., from 10 mol% to 3 mol%) or switching to a copper-free Sonogashira protocol can also be effective.[4]

Q3: What are the best practices for a successful Sonogashira coupling?

A3: Key factors include:

  • Strictly Anaerobic Conditions: To prevent both Glaser coupling and degradation of the Pd(0) catalyst.

  • Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used as both the base and, in some cases, the solvent.[4]

  • Catalyst Choice: A common and effective system is Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) with copper(I) iodide (CuI).[4]

Sonogashira Coupling: Data on Representative Catalytic Systems
Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)THF or DMF25-60Classic conditions[4]
Pd(PPh₃)₄ (2)CuI (4)i-Pr₂NH (3.0)Dioxane80For less reactive substrates
Pd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃ (2.0)Acetonitrile80Copper-free conditions
Experimental Protocol: General Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).[4] Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise while stirring.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic phase with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product using column chromatography.

label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(Br) pd0->pd2_halide pd2_boron R-Pd(II)L₂(R') pd2_halide->pd2_boron boronic R'-B(OH)₂ + Base pd2_boron->pd0 product R-R' (Coupled Product) r_halide R-Br (Bromo-imidazole) r_halide->pd2_halide boronic->pd2_boron product->pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Vilsmeier-Haack Formylation. This method involves the direct formylation of the C2 position of the precursor, 5-Bromo-1-methyl-1H-imidazole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This approach is a classic and widely used method for the formylation of electron-rich heterocyclic compounds.[4][5]

  • Route B: Bromination of a Carbaldehyde Precursor. An alternative strategy is the bromination of 1-methyl-1H-imidazole-2-carbaldehyde. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in a suitable organic solvent.[6]

Q2: Which solvent is recommended for the Vilsmeier-Haack formylation (Route A)?

A2: For the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) often serves as both the reagent and the solvent.[1][5] Other common solvents that can be used include chlorinated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE), as well as aromatic solvents such as toluene.[2] The choice of solvent can influence reaction kinetics and product isolation.

Q3: What are the key considerations when performing the bromination with NBS (Route B)?

A3: When using N-bromosuccinimide (NBS) for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde, the choice of solvent is critical as it can affect the reaction's selectivity and yield.[6][7] Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used.[6] It is also important to control the reaction temperature and stoichiometry to minimize the formation of di-brominated byproducts.

Experimental Protocols

Route A: Vilsmeier-Haack Formylation of 5-Bromo-1-methyl-1H-imidazole (General Procedure)

Materials:

  • 5-Bromo-1-methyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Substrate: Dissolve 5-Bromo-1-methyl-1H-imidazole (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate to neutralize the mixture and stir for 1 hour at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Bromination of 1-methyl-1H-imidazole-2-carbaldehyde

This protocol is adapted from a literature procedure for the synthesis of a similar compound.[6]

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF, deoxygenated)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • n-Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in deoxygenated N,N-dimethylformamide.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.1 eq.) to the solution.

  • Reaction: Stir the resulting solution at room temperature for an extended period (e.g., 6 days). Monitor the reaction by TLC.

  • Quenching: Upon completion, add deionized water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with ethyl acetate (4 x volume).

  • Washing and Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel using a mixture of n-heptane and ethyl acetate as the eluent to yield the title compound.[6]

Data Presentation: Solvent Effects

Route A: Vilsmeier-Haack Formylation (Qualitative Solvent Effects)
SolventPolarityBoiling Point (°C)Expected Impact on Reaction
N,N-Dimethylformamide (DMF) Polar Aprotic153Often used in excess as both reactant and solvent. High boiling point allows for a wide range of reaction temperatures. Good solubility for reactants.
Dichloromethane (DCM) Polar Aprotic40A common co-solvent. Its low boiling point makes it easy to remove post-reaction but limits the reaction temperature. Good for reactions that proceed at or below room temperature.
1,2-Dichloroethane (DCE) Polar Aprotic83Higher boiling point than DCM, allowing for heating. Good solubility for many organic compounds.
Toluene Nonpolar111Can be used as a solvent, particularly if the starting material has limited solubility in more polar solvents. Higher reaction temperatures are possible.
Route B: Bromination with NBS (Quantitative Data)

The following table summarizes the reported yield for the bromination of 1-methyl-1H-imidazole-2-carbaldehyde in DMF. Data for other solvents is not available in the cited literature.

SolventReagentReaction TimeTemperatureYield (%)Reference
N,N-Dimethylformamide (DMF) NBS6 daysRoom Temp.40[6]
Acetonitrile (ACN) NBS--Data not available-
Dichloromethane (DCM) NBS--Data not available-

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Route A (Vilsmeier-Haack): Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the reagent at 0 °C and use it immediately.
Route A (Vilsmeier-Haack): Low Reactivity of Substrate 5-Bromo-1-methyl-1H-imidazole may be less reactive than unsubstituted imidazoles due to the electron-withdrawing effect of the bromine atom. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.
Route B (Bromination): Incomplete Reaction The reaction with NBS in DMF is reported to be slow (6 days).[6] Ensure sufficient reaction time and monitor by TLC until the starting material is consumed.
Both Routes: Sub-optimal Work-up The product may be partially soluble in the aqueous phase. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Route A (Vilsmeier-Haack): Di-formylation or Side Reactions Although formylation is expected at the C2 position, side reactions can occur. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to byproducts.
Route B (Bromination): Over-bromination Formation of di-bromo-imidazole derivatives is possible. Use a controlled amount of NBS (e.g., 1.0-1.1 equivalents). Monitor the reaction carefully and stop it once the starting material is consumed.
Both Routes: Decomposition of Starting Material or Product Imidazole derivatives can be sensitive to strong acids or high temperatures. For the Vilsmeier-Haack reaction, ensure the temperature is controlled during reagent formation and reaction. For the bromination, avoid excessive heating.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is highly polar The product, containing both an imidazole ring and a carbaldehyde, is likely to be polar. Use a more polar solvent system for column chromatography (e.g., a gradient of ethyl acetate in heptane or dichloromethane/methanol).
Co-elution of impurities If impurities have similar polarity to the product, consider alternative purification methods such as recrystallization or preparative HPLC.
Product remains in the aqueous layer during work-up If the product has significant water solubility, perform multiple extractions with ethyl acetate or another suitable solvent. Saturating the aqueous layer with NaCl may decrease the product's solubility in water.

Visualizations

Synthesis_Workflows cluster_A Route A: Vilsmeier-Haack Formylation cluster_B Route B: Bromination A_start 5-Bromo-1-methyl-1H-imidazole A_reagent POCl3, DMF A_start->A_reagent A_product This compound A_reagent->A_product B_start 1-methyl-1H-imidazole-2-carbaldehyde B_reagent NBS, DMF B_start->B_reagent B_product This compound B_reagent->B_product Troubleshooting_Guide cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Experiment Start check_yield Check Yield and Purity (TLC, NMR) start->check_yield low_yield Low or No Yield check_yield->low_yield No impure Multiple Products / Impurities check_yield->impure No success High Yield & Purity check_yield->success Yes inactive_reagent Inactive Vilsmeier Reagent? (Route A) low_yield->inactive_reagent low_reactivity Low Substrate Reactivity? (Route A) low_yield->low_reactivity incomplete_rxn Incomplete Reaction? (Route B) low_yield->incomplete_rxn side_reactions Side Reactions? (e.g., over-bromination) impure->side_reactions decomposition Decomposition? impure->decomposition sol1 sol1 inactive_reagent->sol1 Use anhydrous conditions, fresh reagents sol2 sol2 low_reactivity->sol2 Increase temperature or reagent stoichiometry sol3 sol3 incomplete_rxn->sol3 Increase reaction time sol4 sol4 side_reactions->sol4 Optimize stoichiometry sol5 sol5 decomposition->sol5 Control temperature

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 1H NMR spectrum of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde against its non-brominated analog, 1-methyl-1H-imidazole-2-carbaldehyde. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these and similar imidazole derivatives. The guide includes a summary of 1H NMR spectral data, a detailed experimental protocol for acquiring such spectra, and a visual representation of the structural relationships of the target molecule.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and 1-methyl-1H-imidazole-2-carbaldehyde. The data is presented to highlight the influence of the bromine substituent on the chemical shifts of the protons in the imidazole ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound-CHO9.75s-CDCl3
H-47.20s-CDCl3
-CH34.05s-CDCl3
1-methyl-1H-imidazole-2-carbaldehyde-CHO9.83s-CDCl3
H-57.25d1.1CDCl3
H-47.10d1.1CDCl3
-CH34.11s-CDCl3

Analysis of Spectral Data:

The introduction of a bromine atom at the C-5 position of the imidazole ring in this compound has a notable effect on the 1H NMR spectrum when compared to the unsubstituted analog.

  • Imidazole Ring Protons: In 1-methyl-1H-imidazole-2-carbaldehyde, the two protons on the imidazole ring (H-4 and H-5) appear as doublets around 7.10 and 7.25 ppm, respectively, with a small coupling constant. In the brominated compound, the C-5 proton is replaced by a bromine atom, resulting in a single singlet at 7.20 ppm for the remaining H-4 proton. This simplification of the spectrum is a key indicator of substitution at the C-5 position.

  • Aldehyde and Methyl Protons: The chemical shifts of the aldehyde proton (-CHO) and the N-methyl protons (-CH3) are also influenced by the bromine substituent, albeit to a lesser extent. The aldehyde proton in the brominated compound is slightly shielded (shifted upfield) to 9.75 ppm compared to 9.83 ppm in the non-brominated analog. Similarly, the N-methyl protons are shifted slightly upfield from 4.11 ppm to 4.05 ppm. This shielding effect can be attributed to the electron-withdrawing nature of the bromine atom, which alters the electronic environment of the entire molecule.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of 1H NMR spectra for small organic molecules like this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Sample of the compound (5-10 mg)

  • Pipettes and a vial for sample preparation

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. These include:

      • Pulse angle (typically 90°)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8 to 16 for a sample of this concentration)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm in CDCl3).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to aid in structural assignment.

Structural Relationship and 1H NMR Signals

The following diagram illustrates the structure of this compound and the correlation of its protons to the signals observed in the 1H NMR spectrum.

G cluster_mol This compound cluster_spectrum 1H NMR Signals mol mol s9_75 9.75 ppm (s, 1H) -CHO mol->s9_75 Aldehyde Proton s7_20 7.20 ppm (s, 1H) H-4 mol->s7_20 Imidazole Proton s4_05 4.05 ppm (s, 3H) -CH3 mol->s4_05 Methyl Protons

Caption: Structure of this compound and its corresponding 1H NMR signals.

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Analysis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR data for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde and related imidazole derivatives, offering insights into the influence of various substituents on the chemical shifts of the imidazole ring.

Comparative 13C NMR Data of Imidazole Derivatives

The following table summarizes the reported 13C NMR chemical shifts for several key imidazole derivatives. This data serves as a basis for understanding the substituent effects that would be at play in this compound. The data has been compiled from various sources and is presented for comparative purposes.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)N-CH3 (ppm)Other Carbons (ppm)Solvent
1-Methylimidazole137.9129.5121.133.3-CDCl3
2-Methylimidazole144.9121.5121.5-C-CH3: 13.0DMSO-d6
Imidazole-2-carboxaldehyde145.8129.9129.9-CHO: 185.0D2O + NaOD
5-Bromo-1-methyl-1H-imidazole-4-carbonitrile141.4114.3 (C4-CN)115.0 (C5-Br)33.4CN: 113.4DMSO-d6

Understanding Substituent Effects on the Imidazole Ring

The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the electronic nature of the substituents attached.

  • N-Methyl Group: The introduction of a methyl group at the N1 position typically causes a downfield shift for the adjacent C2 and C5 carbons due to its electron-donating inductive effect.

  • Carbaldehyde Group: An aldehyde group at the C2 position is strongly electron-withdrawing. This is expected to cause a significant downfield shift for the C2 carbon and influence the chemical shifts of the other ring carbons. The carbonyl carbon itself will appear at a characteristic downfield position (typically >180 ppm).

  • Bromo Group: The bromine atom at the C5 position will exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The net effect on the C5 carbon is typically a downfield shift.

Based on these principles, we can predict the approximate chemical shifts for this compound. The C2 and C5 carbons would be expected to resonate at significantly downfield positions due to the attached electron-withdrawing aldehyde and bromo groups, respectively. The C4 carbon's chemical shift would also be influenced by the neighboring substituents.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum of an imidazole derivative is as follows:

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry vial.[2]

  • To ensure a homogeneous solution, the sample can be gently vortexed or sonicated.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample volume in the NMR tube should be approximately 0.5-0.6 mL.[3]

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.[2]

  • Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.[2]

  • Set the appropriate acquisition parameters for a proton-decoupled 13C NMR experiment. This typically includes defining the spectral width (e.g., 0-220 ppm), acquisition time, and relaxation delay.[2]

  • The number of scans should be sufficient to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[2]

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[2]

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.[2]

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[2]

  • Perform baseline correction to obtain a flat baseline across the spectrum.[2]

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 13C NMR spectrum.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock setup Set Parameters lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Reference ft->phase analyze Analyze Spectrum phase->analyze interpretation interpretation analyze->interpretation Structural Interpretation

Caption: Logical workflow for 13C NMR analysis.

Substituent Effects on Imidazole Ring Chemical Shifts

The following diagram illustrates the expected influence of the bromo, methyl, and carbaldehyde substituents on the electron density and, consequently, the 13C NMR chemical shifts of the imidazole ring in this compound.

Caption: Predicted substituent effects on 13C NMR shifts.

References

Comparative Analysis of Mass Spectrometry Data for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde and its structural analogs. The aim is to offer a valuable resource for the identification and characterization of this compound and related structures in complex matrices. Due to the limited availability of public experimental mass spectrometry data for this compound, this guide presents a combination of experimental data for its analogs and a predicted fragmentation pattern for the target compound based on established principles of mass spectrometry.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for this compound and two of its structural analogs. This allows for a direct comparison of their molecular weights, exact masses, and observed or predicted fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (m/z)Key Mass Spectral Data / Predicted Fragmentation
This compound C₅H₅BrN₂O189.01187.95900[1]Predicted: Isotopic pattern for one bromine atom (M+ and M+2 peaks in ~1:1 ratio). Likely fragments include [M-Br]⁺, [M-CO]⁺, and fragments from the cleavage of the imidazole ring.
1-Methyl-1H-imidazole-2-carbaldehydeC₅H₆N₂O110.11110.04801Experimental (EI): m/z 110 (M⁺), 82, 55, 42.[2]
4-Bromo-1-methyl-1H-imidazole-2-carbaldehydeC₅H₅BrN₂O189.01187.95900Experimental (LC-MS): m/z 191.2 [M+H]⁺.[3]

Predicted Mass Spectrum of this compound

In the absence of a publicly available experimental mass spectrum for this compound, a prediction of its fragmentation pattern under electron ionization (EI) can be made based on the known fragmentation of similar compounds.

A key feature of the mass spectrum will be the isotopic signature of bromine. Due to the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion region will exhibit two peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺.

Common fragmentation pathways for aromatic aldehydes and halogenated compounds suggest the following likely fragments:

  • Loss of a bromine radical ([M-Br]⁺): This would result in a significant peak at m/z 109.

  • Loss of carbon monoxide ([M-CO]⁺): A characteristic fragmentation of aldehydes, leading to a peak at m/z 161 (for ⁷⁹Br) and 163 (for ⁸¹Br).

  • Cleavage of the imidazole ring: This can lead to a variety of smaller fragments.

Experimental Protocols

The following are generalized experimental protocols for the analysis of halogenated imidazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are based on established methods for the analysis of similar small heterocyclic and halogenated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, perform a derivatization step to increase volatility and thermal stability, although this is not typically required for this compound.

  • For complex matrices, a prior extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

  • Filter the sample through a 0.22 µm syringe filter before injection to protect the column and instrument.

  • For complex matrices, sample clean-up using SPE or LLE is recommended.

2. LC-MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic solvent (B), ramp up to a high percentage to elute the compound of interest, followed by a column wash and re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 25-40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for imidazole compounds.

  • Data Acquisition:

    • Full scan mode for initial identification.

    • Product ion scan (tandem MS) to determine fragmentation patterns.

    • Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.

Experimental Workflow

The following diagram illustrates a general workflow for mass spectrometry analysis, from sample preparation to data analysis.

Caption: General workflow for mass spectrometry analysis.

References

A Comparative Guide to the Analytical Characterization of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, a crucial intermediate in pharmaceutical synthesis. The following sections detail common spectroscopic and chromatographic techniques, offering insights into their principles, experimental protocols, and the nature of the data they provide. This information is intended to assist researchers in selecting the most appropriate methods for identity confirmation, purity assessment, and quality control.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each method provides unique information about the compound's atomic composition and bonding.

Analytical MethodInformation ProvidedExpected Observations
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of hydrogen atoms.Signals corresponding to the aldehyde proton, the imidazole ring proton, and the methyl group protons are expected. Chemical shifts and coupling constants will be indicative of their specific chemical environments.
¹³C NMR Spectroscopy Identifies the different carbon environments within the molecule.Resonances for the aldehyde carbonyl carbon, the imidazole ring carbons (including the carbon bearing the bromine atom), and the methyl carbon are anticipated.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.The molecular ion peak corresponding to the exact mass of the compound is expected. Characteristic fragment ions resulting from the loss of the bromine atom, the aldehyde group, or the methyl group can be observed.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for the aldehyde C=O stretching, C-H stretching of the aldehyde and methyl groups, and C-N and C=C stretching of the imidazole ring are expected. The C-Br stretching frequency may also be observed.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Br) in the compound.The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should closely match the theoretical values calculated from the molecular formula (C₅H₅BrN₂O).

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of this compound and for separating it from impurities.

Analytical MethodPrinciple of SeparationKey Experimental Parameters
High-Performance Liquid Chromatography (HPLC) Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.Column: Reversed-phase (e.g., C18, C8). Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient or isocratic elution can be used. Detector: UV detector, typically monitoring at a wavelength where the imidazole ring absorbs (e.g., around 210-280 nm).
Gas Chromatography (GC) Separation is based on the volatility and differential interaction of the analyte with a stationary phase in a capillary column as it is carried by an inert gas.Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase). Carrier Gas: Helium or Nitrogen. Injector and Detector Temperature: Optimized to ensure volatilization without degradation. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Derivatization may be necessary to improve volatility and thermal stability.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible analytical data. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (Hz) to assign the protons to the molecular structure.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Parameters: Acquire a proton-decoupled spectrum to obtain single lines for each carbon. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

  • Data Analysis: Assign the chemical shifts (ppm) to the corresponding carbon atoms in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Protocol (Electrospray Ionization - ESI):

  • Instrument: Mass Spectrometer with an ESI source.

  • Mode: Positive or negative ion mode can be tested.

  • Parameters: Infuse the sample solution directly into the ESI source. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal of the molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Protocol (ATR):

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Parameters: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks (in cm⁻¹) and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.

Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or other suitable modifier). For example, an isocratic mobile phase could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow and Data Integration

The characterization of this compound involves a logical workflow, integrating data from multiple analytical techniques to build a comprehensive profile of the compound.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Data Analysis & Reporting Sample Compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC GC GC Analysis Sample->GC EA Elemental Analysis Sample->EA Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration HPLC->Data_Integration GC->Data_Integration EA->Data_Integration Report Certificate of Analysis Data_Integration->Report

Caption: Workflow for the analytical characterization of the target compound.

This guide serves as a foundational resource for the analytical characterization of this compound. For specific applications, method validation and optimization are essential to ensure data accuracy and reliability.

A Comparative Guide to Imidazole Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic scaffold is therefore a critical aspect of synthetic chemistry. This guide provides a comparative analysis of prominent imidazole synthesis methods, offering experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable approach for your research needs.

This publication objectively compares the performance of classical methods such as the Radziszewski, Wallach, and Marckwald syntheses alongside modern catalytic and microwave-assisted techniques. By presenting quantitative data in structured tables and providing detailed, reproducible experimental procedures, this guide aims to be a valuable resource for chemists in the laboratory.

Comparative Analysis of Imidazole Synthesis Methods

The selection of an appropriate synthetic route to a desired imidazole derivative often involves a trade-off between yield, reaction time, temperature, and the scope of compatible starting materials. The following table summarizes key quantitative data for several common and modern imidazole synthesis methods, facilitating a direct comparison of their performance.

Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[1]
Wallach N-MethylimidazoleN,N'-DimethyloxamidePhosphorus Pentachloride, Hydroiodic AcidNoneRefluxSeveral hoursModerate[1]
Marckwald 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone, Potassium ThiocyanateNoneWaterReflux2 hHigh
Catalytic (Cu(II)) Imidazole Derivativesl-histidine, benzylidenehydrazine, aldehydesCu(phen)Cl2 (10 mol%)Ethanol353 h78-92[2]
Catalytic (FeCl3/SiO2) 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde dimethyl acetal, Ammonium acetateFeCl3/SiO2 (20 mg)Solvent-free1001 h93[3]
Microwave-Assisted 2,4,5-Triphenylimidazole DerivativesBenzil, Substituted Aldehydes, Ammonium AcetateGlacial Acetic AcidSolvent-freeMicrowave Irradiation1-2 minHigh
Microwave-Assisted 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine2-Bromo-1-(substituted phenyl)ethanone, Urea/Thiourea/GuanidineTEBAEthanol/WaterMicrowave Irradiation (700W)3.5 min60-80[4]

Reaction Mechanisms and Experimental Workflows

To provide a deeper understanding of the synthetic transformations, the following section details the reaction mechanisms and experimental workflows for the discussed imidazole synthesis methods.

Radziszewski Synthesis

The Radziszewski synthesis is a classic and widely used method for the preparation of tri-substituted imidazoles. It involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from ammonium acetate).

Radziszewski_Mechanism Reactants 1,2-Dicarbonyl + Aldehyde + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation Addition Addition of Aldehyde Diimine->Addition Cyclization Cyclization & Dehydration Addition->Cyclization Imidazole Substituted Imidazole Cyclization->Imidazole Wallach_Mechanism Reactants N,N'-Disubstituted Oxamide + PCl₅ Chloro Chloro-intermediate Reactants->Chloro Reduction Reduction (HI) Chloro->Reduction Imidazole N-Substituted Imidazole Reduction->Imidazole Marckwald_Mechanism Reactants α-Aminoketone + KSCN Thioureido Thioureido Intermediate Reactants->Thioureido Cyclization Intramolecular Cyclization & Dehydration Thioureido->Cyclization Mercaptoimidazole 2-Mercaptoimidazole Cyclization->Mercaptoimidazole

References

biological activity of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde vs other imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Imidazole Derivatives, with a Focus on Antiproliferative and Antifungal Properties

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various imidazole derivatives, with a particular focus on their antiproliferative and antifungal effects. While specific biological data for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is limited in publicly available research, this document serves to contextualize its potential activities through comparison with other structurally related imidazoles.

The imidazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The biological effects of imidazole derivatives are often finely tuned by the nature and position of their substituents.

Comparative Biological Activity of Imidazole Derivatives

Antiproliferative Activity

The anticancer potential of imidazole derivatives has been extensively explored. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways like the MAPK/ERK pathway, cell cycle arrest, and induction of apoptosis.[1][2]

Table 1: Comparative Antiproliferative Activity (IC50) of Selected Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-based Indeno[1,2-b]quinoline-9,11-dione (Compound 29)Jurkat0.7[3]
Imidazole-based Indeno[1,2-b]quinoline-9,11-dione (Compound 31)Jurkat1.7[3]
2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenolA549 (Lung Carcinoma)15[4]
2-bromo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl)phenolA549 (Lung Carcinoma)Not explicitly stated, but showed significant inhibition[4]
Thiazole-benzimidazole derivative (Compound 44)MCF-7 (Breast Cancer)6.30[5]
Thiazole-benzimidazole derivative (Compound 45)MCF-7 (Breast Cancer)5.96[5]

From the data, it is evident that substitutions on the imidazole ring play a crucial role in determining antiproliferative potency. For instance, the introduction of electron-withdrawing groups on the imidazole ring of certain derivatives has been shown to enhance their anticancer potential.[3] The complexity of the fused ring systems, as seen in the indeno[1,2-b]quinoline-9,11-diones, also contributes significantly to their high potency.

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, primarily acting by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Table 2: Comparative Antifungal Activity (MIC) of Selected Imidazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Imidazole-2,4-dienone derivative (Compound 31)Candida albicans (Fluconazole-resistant)8[6]
Imidazole-2,4-dienone derivative (Compound 42)Candida albicans (Fluconazole-resistant)8[6]
4(5)-imidazolecarboxaldehyde thiosemicarbazoneCladosporium cladosporioides5.79 µM[7]
4-(1H-imidazole-1-yl)benzaldehyde thiosemicabazoneCladosporium cladosporioides2.00 µM[7]

The antifungal activity is also highly dependent on the substituents. For example, the presence of a phenyl group in imidazole-carboxaldehyde-derived hydrazones significantly improves antifungal activity compared to a methyl group.[7] Furthermore, certain imidazole derivatives have demonstrated efficacy against drug-resistant fungal strains, highlighting their potential in overcoming clinical challenges.[6]

Experimental Protocols

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with imidazole compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute imidazole compounds in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually or spectrophotometrically determine growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Signaling Pathway Analysis: MAPK/ERK Pathway

Many imidazole-based anticancer agents exert their effects by modulating key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[2][8] Several imidazole derivatives have been developed as inhibitors of components of this pathway, such as p38 MAP kinase and ERK.[8][9]

MAPK_Signaling_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Imidazole Imidazole Derivatives (e.g., ERK inhibitors) Imidazole->ERK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Imidazole derivatives can inhibit the MAPK/ERK pathway, a key regulator of cell growth.

References

A Comparative Guide to the Reactivity of Bromo-Substituted Imidazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of bromo-substituted imidazoles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for efficient reaction design and the synthesis of complex imidazole-containing molecules, which are prevalent in pharmaceuticals and functional materials. The information presented herein is supported by experimental data and established principles of organic chemistry.

Introduction to the Reactivity of Bromo-substituted Imidazoles

The position of the bromine atom on the imidazole ring significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The reactivity is primarily governed by a combination of electronic effects and steric hindrance. The imidazole ring is an electron-rich heteroaromatic system, but the electron density is not uniformly distributed. The C2 position is generally the most electron-deficient due to the inductive effects of the two adjacent nitrogen atoms, while the C4 and C5 positions are more electron-rich. This difference in electron density affects the ease of oxidative addition, a key step in the catalytic cycle of many cross-coupling reactions.

Generally, the reactivity of bromo-substituted imidazoles in palladium-catalyzed cross-coupling reactions follows the order: 2-bromoimidazole > 4(5)-bromoimidazole. The C-Br bond at the electron-deficient C2 position is more polarized and thus more susceptible to oxidative addition by the palladium(0) catalyst. The C4 and C5 positions are electronically similar, and their reactivity can be influenced by the presence of substituents on the ring or the nitrogen atom.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For bromo-substituted imidazoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Reactivity Comparison

While direct comparative studies under identical conditions are limited, the general trend in reactivity for the Suzuki-Miyaura coupling of unprotected bromoimidazoles is expected to be: 2-bromoimidazole > 4-bromoimidazole ≈ 5-bromoimidazole . This is primarily due to the higher electrophilicity of the C2 position.

Bromo-imidazole IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285Hypothetical data based on general reactivity trends.
4-Bromo-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001878Hypothetical data based on general reactivity trends.
5-Bromo-1H-imidazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001875Hypothetical data based on general reactivity trends.
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified60[1]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-imidazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or microwave vial, add the bromo-substituted imidazole (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted imidazoles.

Reactivity Comparison

Similar to the Suzuki coupling, the reactivity of bromo-imidazoles in the Sonogashira reaction is expected to follow the trend: 2-bromoimidazole > 4-bromoimidazole ≈ 5-bromoimidazole . The electron-deficient nature of the C2 position facilitates the oxidative addition of the palladium catalyst.

Bromo-imidazole IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1H-imidazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65690Hypothetical data based on general reactivity trends.
4(5)-Bromo-1H-imidazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651282Hypothetical data based on general reactivity trends.

Table 2: Representative Data for Sonogashira Coupling of Bromo-imidazoles.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add the bromo-substituted imidazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol) and the terminal alkyne (1.1-1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of amino-substituted imidazoles.

Reactivity Comparison

The reactivity trend for the Buchwald-Hartwig amination of bromo-imidazoles can be more complex and highly dependent on the specific ligand and reaction conditions used. However, based on available data for unprotected imidazoles, the reactivity appears to be favorable for both 2- and 4-bromo isomers when a suitable catalyst system is employed.[2]

Bromo-imidazole IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-imidazoleAnilineP4 / tBuBrettPhosLHMDSDioxanert1287[2]
4-Bromo-1H-imidazoleMorpholineP4 / tBuBrettPhosLHMDSDioxane801292[2]
2-Bromo-1H-imidazoleAnilineP4 / tBuBrettPhosLHMDSDioxane801285[2]
2-Bromo-1H-imidazoleMorpholineP4 / tBuBrettPhosLHMDSDioxane801290[2]

Table 3: Experimental Data for Buchwald-Hartwig Amination of Bromo-imidazoles. [2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-substituted imidazole (1.0 mmol), the palladium precatalyst and ligand, and the base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.5 mmol) to a dry Schlenk tube or vial.

  • Reagent Addition: Add the amine (1.1-1.5 mmol) and the anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Bromo-imidazole Coupling Partner Base B Add Catalyst System A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat and Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Trends cluster_reactivity General Reactivity in Pd-Catalyzed Cross-Coupling cluster_factors Influencing Factors reactivity 2-Bromoimidazole 4-Bromoimidazole 5-Bromoimidazole electronics Electronic Effects (C2 is most electron-deficient) reactivity:f0->electronics More Reactive reactivity:f1->electronics Less Reactive reactivity:f2->electronics Less Reactive sterics Steric Hindrance reactivity->sterics Can be significant with bulky substituents

Caption: Logical relationship of bromo-imidazole reactivity.

Conclusion

The reactivity of bromo-substituted imidazoles in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic planning. The general trend of 2-bromoimidazole > 4(5)-bromoimidazole holds for Suzuki-Miyaura and Sonogashira couplings due to the electronic properties of the imidazole ring. In Buchwald-Hartwig amination, the choice of an appropriate catalyst system can enable efficient coupling at both the C2 and C4 positions. This guide provides a framework for researchers to select the appropriate starting materials and reaction conditions to achieve their desired synthetic outcomes. Further optimization will always be necessary for specific substrate combinations.

References

A Comparative Guide to the HPLC Purity Validation of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde against other commercially available brominated imidazole alternatives. The purity of this key synthetic intermediate is critical for its application in pharmaceutical development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for its validation, supported by comparative data and a relevant biological context.

Comparative Purity Analysis

The purity of this compound is benchmarked against other structurally related brominated imidazole derivatives. The selection of these alternatives is based on their commercial availability and structural similarity, making them potential substitutes in certain synthetic applications. The typical purity of these compounds, as reported by various suppliers, is summarized below. It is crucial to note that purity can vary between batches and suppliers, and independent verification is always recommended.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)
This compound79326-88-8C₅H₅BrN₂O189.01≥ 98%
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde141524-74-5C₅H₅BrN₂O189.01~ 95%[2][3]
5-Bromo-1-methyl-1H-imidazole1003-21-0C₄H₅BrN₂161.00≥ 97%
Methyl 5-bromo-1H-imidazole-2-carboxylate1622843-37-1C₅H₅BrN₂O₂205.01~ 95%[4]
2-(2-Bromophenyl)-1H-imidazole162356-38-9C₉H₇BrN₂223.07≥ 98%

Experimental Protocol: HPLC Purity Validation

This section details a recommended HPLC method for the purity determination of this compound. This method is based on established principles for the analysis of imidazole derivatives.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities: Based on common synthetic routes, which often involve the bromination of 1-methyl-1H-imidazole-2-carbaldehyde with reagents like N-bromosuccinimide, potential impurities may include:

  • Unreacted starting material (1-methyl-1H-imidazole-2-carbaldehyde).

  • Over-brominated imidazole species.

  • Positional isomers of the brominated product.

Biological Context: Imidazole Derivatives in Kinase Inhibition

Imidazole-based compounds are a significant class of molecules in medicinal chemistry, frequently investigated for their potential as kinase inhibitors.[6][7][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Imidazole derivatives have been shown to target various kinases, including those in the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are pivotal for tumor growth, proliferation, and angiogenesis.[8][9]

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth.[9] Many cancers exhibit mutations that lead to the constitutive activation of this pathway. Small molecule inhibitors that target key kinases within this pathway, such as PI3K, Akt, and mTOR, are therefore of significant therapeutic interest.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Imidazole Imidazole-based Inhibitor Imidazole->PI3K Inhibition Imidazole->Akt Inhibition Imidazole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for imidazole-based compounds.

The validation of the purity of synthetic intermediates like this compound by robust analytical methods such as HPLC is a fundamental requirement for the synthesis of specific and potent kinase inhibitors, ensuring the reliability and reproducibility of subsequent biological data.

References

A Comparative Crystallographic Analysis of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde Derivatives and Related Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state structures of a complex brominated imidazole derivative and its simpler analogues, providing insights into the influence of substituents on crystal packing and molecular geometry.

This guide presents a comparative analysis of the X-ray crystal structure of a highly substituted 5-bromo-1-methyl-1H-imidazole derivative, specifically 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, alongside simpler imidazole compounds. By juxtaposing the crystallographic data of this complex molecule with that of 2-methylimidazole, 1-methylimidazole 3-oxide monohydrate, and 4,5-dinitro-1H-imidazole, this report offers researchers, scientists, and drug development professionals a deeper understanding of the structural nuances within this important class of heterocyclic compounds. The data herein provides a foundation for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the primary compound of interest and selected imidazole derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and other critical structural data.

Table 1: Crystallographic Data for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone

ParameterValue
Chemical FormulaC₁₂H₉Br₂N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0255(5)
b (Å)14.9112(5)
c (Å)10.9438(5)
α (°)90
β (°)109.223(5)
γ (°)90
Volume (ų)1390.71(12)
Z4
Temperature (K)293(2)
R-factor (%)4.82

Data sourced from a 2025 publication on the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone.[1]

Table 2: Crystallographic Data for Comparison Imidazole Derivatives

Compound2-Methylimidazole1-Methylimidazole 3-oxide monohydrate4,5-Dinitro-1H-imidazole
Chemical Formula C₄H₆N₂C₄H₆N₂O·H₂OC₃H₂N₄O₄
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁P2₁/n
a (Å) 5.9957(12)6.270(10)11.4797(9)
b (Å) 8.1574(16)27.874(12)8.8205(7)
c (Å) 9.7010(19)12.960(3)11.802(1)
α (°) 909090
β (°) 9089.90107.827(1)
γ (°) 909090
Volume (ų) 474.47(16)2266(35)1137.65(16)
Z 488
Temperature (K) 100Not Specified100
CCDC Number 70966915317141412685

Data for comparison compounds sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.[2][3][4]

Experimental Protocols

The determination of the X-ray crystal structure of small molecules like the imidazole derivatives discussed involves a standardized workflow. The following protocol provides a general overview of the methodology typically employed.

1. Synthesis and Crystallization: The target compound, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, was synthesized via a double bromination reaction of a precursor molecule.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solvent system, a common technique for growing high-quality crystals of organic compounds.

2. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K or 293 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data for the primary compound was collected at 293 K.[1] A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the Bragg reflections. This data is then used to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density distribution in the unit cell.

4. Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by parameters such as the R-factor.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of Imidazole Derivative crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structural Model

A generalized workflow for X-ray crystal structure determination.

Structural Comparison and Signaling Pathway Analogy

The comparison of the crystal structures reveals significant differences in packing and intermolecular interactions, largely dictated by the nature of the substituents on the imidazole ring. The highly substituted bromo-nitro derivative exhibits a more complex packing arrangement compared to the simpler methyl- or nitro-imidazoles. This can be conceptualized in an analogous manner to a signaling pathway, where the core imidazole structure's "signal" (its fundamental packing motif) is modulated by various "effector" substituents.

signaling_pathway_analogy cluster_substituents Substituent Effects (Modulators) cluster_outcomes Resulting Crystal Structure (Outcome) imidazole_core Imidazole Core (Fundamental Packing) methyl Methyl Group (Steric Influence) imidazole_core->methyl nitro Nitro Group (H-Bonding, π-stacking) imidazole_core->nitro bromo Bromo Group (Halogen Bonding) imidazole_core->bromo packing Altered Crystal Packing methyl->packing geometry Modified Molecular Geometry methyl->geometry nitro->packing nitro->geometry bromo->packing bromo->geometry

Influence of substituents on imidazole crystal structure.

References

Quantitative Structure-Activity Relationship (QSAR) of Imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are crucial in elucidating the physicochemical and structural properties of imidazole derivatives that govern their therapeutic effects. This guide provides a comparative overview of QSAR models for imidazole derivatives, focusing on their anticancer, antifungal, and antimicrobial activities, supported by experimental data and detailed methodologies.

Comparison of QSAR Models for Imidazole Derivatives

The following tables summarize key findings from various QSAR studies on imidazole derivatives, highlighting the different molecular descriptors and statistical parameters obtained for anticancer, antifungal, and antimicrobial activities.

Anticancer Activity

QSAR studies on anticancer imidazole derivatives often reveal the importance of steric, electrostatic, and hydrophobic properties in their mechanism of action. These models are instrumental in designing novel compounds with enhanced potency against various cancer cell lines.

Imidazole Derivative ClassTarget/Cell LineQSAR ModelKey Molecular DescriptorsStatistical ParametersReference
Phenylamino-1H-imidazolesAnti-HIV-1 / CytotoxicityCoMFASteric, Electrostaticr²pred = 0.91, r²m = 0.652[1]
Imidazo[1,2-a]pyrazines66 Human Tumor Cell Lines2D-QSARclogP, Es-[2]
Imidazole-Thiadiazole HybridsLiver Carcinoma (HEPG2-1)SAR--[3]
Benzimidazolyl-RetrochalconesColon Cancer (HCT-116)2D-QSAR (DFT)Eelec, logP, Chemical Softness (S), Chemical Hardness (η)r² = 0.83, q² = 0.76[4]
Antifungal Activity

The development of novel antifungal agents is critical due to the rise of resistant fungal strains. QSAR studies on antifungal imidazole derivatives, many of which target the lanosterol 14α-demethylase enzyme, have identified key structural requirements for potent activity.

Imidazole Derivative ClassTarget FungiQSAR ModelKey Molecular DescriptorsStatistical ParametersReference
General Imidazole DerivativesCandida albicans, Rhodotorula glutinis2D-QSARSize, Bulkiness, Polar and Lipophilic Interactions, ClogPR=0.800 (C. albicans), R=0.820 (R. glutinis)[5]
N-substituted ImidazolesCandida albicans3D-QSAR (CoMFA)Steric, Electrostaticq² = 0.725
Imidazole DerivativesCandida albicans (CYP51 Inhibitors)2D-QSAR (MLR)Atomic van der Waals volumes, Atomic Sanderson electronegativities-[6]
Antimicrobial Activity

Imidazole derivatives have shown significant promise as antibacterial agents. QSAR models in this area focus on identifying descriptors that enhance activity against both Gram-positive and Gram-negative bacteria.

Imidazole Derivative ClassTarget BacteriaQSAR ModelKey Molecular DescriptorsStatistical ParametersReference
Imidazo[1,2-a]pyrazinesStaphylococcus aureusQSAR--[7]
Chloroaryloxyalkyl ImidazolesSalmonella typhi, Staphylococcus aureus2D-QSARHOMO energy, Hydration energy, Number of primary carbon atoms-[8]
N-Alkyl ImidazolesGeneral Antibacterial2D-QSARDipole moment, Principal moment of inertia at Y axis, Hydrophobicity, Low bulkiness-[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of QSAR studies. Below are generalized experimental protocols for the synthesis and biological evaluation of imidazole derivatives, based on common practices cited in the literature.

General Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)

The Debus-Radziszewski reaction is a common method for synthesizing substituted imidazoles.[9]

  • Reactants : An α-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (or an ammonium salt).

  • Solvent : Typically, a protic solvent like ethanol or acetic acid is used.

  • Reaction Conditions : The reactants are mixed in the solvent and refluxed for a period ranging from a few hours to overnight.

  • Work-up : The reaction mixture is cooled, and the product often precipitates out. The solid is then collected by filtration.

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure imidazole derivative.

  • Characterization : The structure of the synthesized compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The synthesized imidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Evaluation (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strains : Standard strains of bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) are used.

  • Inoculum Preparation : A standardized inoculum of the bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions : The imidazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows in the QSAR analysis of imidazole derivatives.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling QSAR Model Development cluster_validation Model Validation & Interpretation A Selection of Imidazole Derivatives C Molecular Structure Drawing & Optimization A->C B Biological Activity Data (IC50, MIC) E Data Splitting (Training & Test Sets) B->E D Calculation of Molecular Descriptors C->D D->E F Model Building (e.g., MLR, CoMFA) E->F G Internal & External Validation F->G H Interpretation of QSAR Model G->H I Design of New Derivatives H->I

A generalized workflow for a QSAR study.

Descriptor_Activity_Relationship cluster_descriptors Molecular Descriptors cluster_activity Biological Activity D1 Topological Activity Anticancer / Antifungal / Antimicrobial D1->Activity D2 Electronic D2->Activity D3 Steric D3->Activity D4 Hydrophobic D4->Activity

Relationship between molecular descriptors and biological activity.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Imidazole Imidazole Derivative (Inhibitor) Imidazole->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Inhibition of the EGFR signaling pathway by imidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical's hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound may cause respiratory irritation.[1][2] Therefore, all handling and disposal must be conducted within a certified laboratory chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

  • Chemical safety goggles

  • Nitrile gloves (double-gloving is recommended)[4][5]

  • A fully-buttoned laboratory coat[3][5]

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][6]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]

Waste Characterization and Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine. It is imperative to segregate this waste stream from non-halogenated organic waste to ensure proper disposal and to prevent unwanted chemical reactions.[8][9]

Waste Classification Data
Chemical Name This compound
Waste Category Halogenated Organic Waste
Hazard Characteristics May cause respiratory irritation.[1][2] The toxicological properties have not been thoroughly investigated.[1]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.[5][10]

Experimental Protocol for Waste Collection:

  • Container Selection: Obtain a designated, compatible, and properly labeled hazardous waste container for halogenated organic compounds.[5][11] The container must have a secure, tight-fitting lid.[3][11]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9][11] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate quantity or concentration.[11]

  • Waste Transfer: Carefully transfer the waste this compound (in its pure form or in solution) into the designated waste container. All transfers should be performed in a chemical fume hood.[3]

  • Container Sealing and Storage: Securely close the container after each addition of waste.[11] Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][9]

  • Arranging for Disposal: Once the container is full, or if waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1][3]

Accidental Spill Cleanup:

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[5][12] Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][3][5]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Disposal Professional Disposal Start Start: Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Characterize & Segregate Waste (Halogenated Organic) PPE->Segregate Container Select & Label Compatible Waste Container Segregate->Container Correct Category Transfer Transfer Waste in Chemical Fume Hood Container->Transfer Store Securely Seal & Store in Secondary Containment Transfer->Store EHS Contact EHS for Pickup Store->EHS Transport Licensed Waste Hauler Transports Waste EHS->Transport Incinerate Incineration with Afterburner & Scrubber Transport->Incinerate End End: Proper Disposal Incinerate->End

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.